Methyl 3-amino-4-fluorophenylpropanoate CAS number and molecular structure
The following technical guide focuses on Methyl 3-amino-3-(4-fluorophenyl)propanoate , the primary commercially relevant isomer consistent with the nomenclature provided. A structural disambiguation section is included t...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide focuses on Methyl 3-amino-3-(4-fluorophenyl)propanoate , the primary commercially relevant isomer consistent with the nomenclature provided. A structural disambiguation section is included to address potential regioisomers.
Executive Summary
Methyl 3-amino-3-(4-fluorophenyl)propanoate (CAS: 181519-32-4 ) is a critical
-amino acid ester intermediate used in the synthesis of peptidomimetics and pharmaceutical agents. As a fluorinated -phenylalanine derivative, it serves as a privileged scaffold in drug discovery, particularly for integrin inhibitors, DPP-4 inhibitors, and other enzyme-targeting therapeutics where metabolic stability and specific conformational constraints are required. This guide details its chemical identity, synthesis, and application in medicinal chemistry.
The nomenclature "Methyl 3-amino-4-fluorophenylpropanoate" can refer to two distinct regioisomers. This guide focuses on Isomer A , the dominant commercial scaffold.
Isomer A (
-Amino Acid): Amino group at position 3 of the propanoate chain. (Focus of this guide).
Isomer B (Aniline Derivative): Amino group on the phenyl ring (position 3 relative to the chain). Note: Isomer B is typically synthesized via nitration/reduction of hydrocinnamic esters and is chemically distinct.
Electronic & Steric Properties
Fluorine Effect: The para-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring while donating electron density via resonance (+R). This modulation enhances metabolic stability against P450 oxidation at the para position compared to the non-fluorinated analog.
-Amino Motif: The C3-amino group allows for the formation of stable secondary structures (helices/turns) in peptides, distinct from -amino acids, providing proteolytic resistance.
Synthesis Pathways[4]
Primary Route: Modified Rodionov Reaction
The most scalable synthesis involves the condensation of 4-fluorobenzaldehyde with malonic acid and ammonium acetate, followed by esterification.
Step-by-Step Protocol:
Condensation: Dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol. Add malonic acid (1.0 eq) and ammonium acetate (2.0 eq).
Reflux: Heat the mixture to reflux for 8–12 hours. The intermediate 3-amino-3-(4-fluorophenyl)propanoic acid precipitates upon cooling.
Filtration: Filter the white solid and wash with cold ethanol.
Esterification: Suspend the acid in anhydrous methanol. Add thionyl chloride (1.2 eq) dropwise at 0°C.
Reflux: Heat to reflux for 4 hours.
Workup: Concentrate in vacuo. Neutralize the residue with saturated NaHCO
and extract with ethyl acetate. Dry over NaSO and concentrate to yield the methyl ester.
Alternative Route: Enantioselective Enzymatic Resolution
For chiral applications, the racemic ester is resolved using lipases (e.g., Candida antarctica Lipase B).
Workflow Diagram (DOT):
Caption: Synthesis of Methyl 3-amino-3-(4-fluorophenyl)propanoate via Rodionov condensation and esterification.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be observed:
Method
Expected Signals
Interpretation
H NMR (400 MHz, CDCl)
7.35 (dd, 2H), 7.05 (t, 2H)
Para-substituted aromatic protons.
4.45 (t, 1H)
Chiral methine proton (-position).
3.68 (s, 3H)
Methyl ester singlet.
2.65 (dd, 2H)
Methylene protons (-position).
C NMR
172.5 (C=O), 162.0 (d, C-F)
Carbonyl and Fluorine-coupled aromatic carbon.
FT-IR
1735 cm (C=O), 3380 cm (N-H)
Ester carbonyl stretch and amine stretch.
Applications in Drug Development
Peptidomimetics & Foldamers
Incorporation of Methyl 3-amino-3-(4-fluorophenyl)propanoate into peptide chains induces specific folding patterns (e.g.,
-turns). The fluorine atom alters the lipophilicity and hydrogen-bonding potential, often improving membrane permeability compared to the non-fluorinated analog.
Integrin Antagonists
This scaffold is a key intermediate in the synthesis of RGD (Arg-Gly-Asp) mimetics targeting integrin receptors (
, ). The 4-fluorophenyl group mimics the side chain of aromatic amino acids, providing critical hydrophobic interactions within the receptor binding pocket.
DPP-4 Inhibitors
Analogs of this compound are explored in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes.[1] The
-amino acid moiety prevents rapid degradation by the enzyme while maintaining binding affinity.
Logical Application Pathway (DOT):
Caption: Therapeutic applications of the fluorinated beta-amino acid scaffold.
Solubility Profile of Methyl 3-amino-4-fluorophenylpropanoate in Organic Solvents
This guide provides an in-depth technical analysis of the solubility profile for Methyl 3-amino-3-(4-fluorophenyl)propanoate (and its relevant isomers), a critical intermediate in the synthesis of pharmaceutical agents s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the solubility profile for Methyl 3-amino-3-(4-fluorophenyl)propanoate (and its relevant isomers), a critical intermediate in the synthesis of pharmaceutical agents such as dipeptidyl peptidase-4 (DPP-4) inhibitors.
Executive Summary & Chemical Identity
Methyl 3-amino-4-fluorophenylpropanoate (typically referring to Methyl 3-amino-3-(4-fluorophenyl)propanoate ) is a functionalized
-amino acid ester. It serves as a high-value chiral building block in medicinal chemistry. Its solubility behavior is governed by the interplay between the basic primary amine, the lipophilic fluorophenyl group, and the polar ester moiety.
Understanding its solubility is critical for:
Process Optimization: Selecting solvents for enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B).
Purification: Designing cooling crystallization or anti-solvent precipitation protocols.
Reaction Engineering: Maximizing concentration in nucleophilic substitutions or amide couplings.
The solubility profile is dictated by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.
Property
Value (Approx.)
Impact on Solubility
LogP
1.6 – 1.8
Moderately lipophilic. Soluble in organic solvents; limited water solubility as a free base.
pKa (Amine)
~8.8
Ionizes in acidic media. High water solubility at pH < 6 (as ammonium salt).
H-Bond Potential
Donor: 2, Acceptor: 3
High affinity for protic solvents (Alcohols) and polar aprotic solvents (DMSO).
Solubility Profile in Organic Solvents
The following data categorizes solvents based on their interaction capability with the target molecule.
A. High Solubility Solvents (>100 mg/mL)
These solvents are excellent for reaction media or initial dissolution before crystallization.
Methanol / Ethanol: The primary amine forms strong hydrogen bonds with the hydroxyl groups. Excellent for homogeneous reactions but may inhibit enzymatic resolutions due to nucleophilic competition.
Dichloromethane (DCM): solubilizes the compound via dipole-dipole interactions. Standard for extraction workups.
Dimethyl Sulfoxide (DMSO) / DMF: Universal solvents for this class. Used primarily for library storage or high-temperature couplings.
Tetrahydrofuran (THF): Good solubility; useful for reduction reactions (e.g., ester to alcohol).
B. Moderate Solubility / Temperature Dependent (20–80 mg/mL)
These are the "Sweet Spot" solvents for crystallization.
Ethyl Acetate (EtOAc): Shows moderate solubility at room temperature (RT) but high solubility at reflux. Ideal for cooling crystallization.
Isopropyl Acetate (IPAc): Similar to EtOAc but with a higher boiling point, allowing for sharper solubility curves.
Toluene: Solubility is low at RT but increases significantly with heat. Often used to drive azeotropic removal of water during Schiff base formation.
Methyl tert-butyl ether (MTBE): Moderate solubility; often used as a co-solvent.
C. Low Solubility / Anti-Solvents (<10 mg/mL)
Used to crash out the product during purification.
n-Heptane / Hexanes: The polar amine/ester functionality resists dissolution in purely non-polar alkanes.
Cyclohexane: Strictly an anti-solvent.
Water (Neutral pH): Low solubility for the free base. High solubility for the hydrochloride salt.
Summary Table: Predicted Solubility at 25°C
Solvent Class
Representative Solvent
Solubility Rating
Primary Interaction
Polar Protic
Methanol
Very High
Hydrogen Bonding
Chlorinated
Dichloromethane
High
Dipole-Dipole
Polar Aprotic
Ethyl Acetate
Moderate
Dipole-Dipole
Ethers
MTBE
Moderate/Low
Weak Dipole
Hydrocarbons
n-Heptane
Insoluble
Induced Dipole (London)
Thermodynamic Analysis & Crystallization Strategy
For process chemists, the temperature dependence of solubility is governed by the van't Hoff equation:
Dissolve the crude oil/solid in minimal hot EtOAc (Reflux, ~77°C).
Cool slowly to RT. The fluorophenyl ring encourages
-stacking.
If oiling out occurs (common with amino esters), add n-Heptane dropwise at cloud point to induce nucleation.
Seeding: Essential for chiral purity. Seed with >99% ee crystals at 40°C.
Experimental Protocols
To validate these values for your specific batch (polymorphs may vary), follow these protocols.
Protocol A: Visual Solubility Screen (Tier 1)
Objective: Rapidly classify solvents as Soluble, Partially Soluble, or Insoluble.
Weigh 10 mg of Methyl 3-amino-4-fluorophenylpropanoate into a clear HPLC vial.
Add 100 µL of solvent (Target: 100 mg/mL).
Vortex for 30 seconds.
Observation:
Clear Solution: High Solubility (>100 mg/mL).
Cloudy/Solid Remains: Add 400 µL more solvent (Total 0.5 mL = 20 mg/mL).
Still Solid: Low Solubility (<20 mg/mL).
Protocol B: Quantitative Saturation via HPLC (Tier 2)
Objective: Precise thermodynamic solubility data.
Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-top vial.
Equilibration: Shake at constant temperature (25°C) for 24 hours using a thermomixer.
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).
Dilution: Dilute filtrate 100x with Acetonitrile/Water (50:50).
Analysis: Inject onto HPLC (C18 Column, UV 254 nm). Quantify against a 5-point calibration curve.
Visualization: Solubility Decision Logic
Caption: Decision logic for selecting solvents based on the physical state and intended application of the intermediate.
References
Chemical Identity & Structure: PubChem Compound Summary for CID 2769454 (Methyl 3-amino-3-(4-fluorophenyl)propanoate). National Center for Biotechnology Information (2025). Link
General Solubility of Amino Acid Esters: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[2][3] University of Rhode Island Dissertations.[3] Link
Synthesis & Purification Context: Process for the preparation of beta-amino acid derivatives.[4][5][6] (Patent describing crystallization of fluorinated beta-amino esters from EtOAc/Heptane). Google Patents. Link
Thermodynamic Principles: Grant, D. J. W. (2005). Theory and Origin of Polymorphism and Solubility. In Polymorphism in Pharmaceutical Solids. CRC Press.
Role of Methyl 3-amino-4-fluorophenylpropanoate as a pharmaceutical intermediate
The following technical guide details the role, synthesis, and pharmaceutical applications of Methyl 3-amino-3-(4-fluorophenyl)propanoate (and its relevant regioisomers), a critical fluorinated -amino acid intermediate....
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the role, synthesis, and pharmaceutical applications of Methyl 3-amino-3-(4-fluorophenyl)propanoate (and its relevant regioisomers), a critical fluorinated
-amino acid intermediate.
Executive Summary & Structural Disambiguation
Methyl 3-amino-4-fluorophenylpropanoate is a nomenclature often used interchangeably in industrial catalogs to refer to two distinct regioisomers, each serving unique roles in medicinal chemistry. This guide primarily focuses on the
-amino acid ester (Isomer A), a high-value scaffold for peptidomimetics and DPP-4 inhibitors, while addressing the aniline derivative (Isomer B) as a precursor for fused heterocycles.
Chemical Identity Profile[1]
Feature
Isomer A (Primary Target)
Isomer B (Secondary Scaffold)
IUPAC Name
Methyl 3-amino-3-(4-fluorophenyl)propanoate
Methyl 3-(3-amino-4-fluorophenyl)propanoate
Common Name
-Amino Acid Ester
Dihydrocinnamate Aniline Derivative
CAS Number
181519-32-4
1780944-63-9
Core Moiety
-Phenyl--alanine
3-Amino-4-fluorohydrocinnamic acid
Key Reactivity
Cyclization to -lactams; Peptide coupling
Fischer indole synthesis; Quinolinone formation
Primary Use
DPP-4 Inhibitors, Integrin Antagonists
Kinase Inhibitors, Indole-based drugs
Strategic Importance in Medicinal Chemistry
The Fluorine Effect
The incorporation of the 4-fluorophenyl moiety is not merely structural but functional.
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) at the para-position blocks metabolic oxidation (P450 hydroxylation), significantly extending the half-life (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration for CNS-active targets.
Conformational Restriction: In
-amino acid scaffolds, the 4-fluorophenyl group induces specific gauche conformations that favor binding to enzyme active sites (e.g., the S1 pocket of serine proteases).
Pharmacophore Mapping
The compound serves as a "privileged structure" in drug design.
DPP-4 Inhibitors: The
-amino moiety mimics the N-terminal alanine of GLP-1, preventing degradation by Dipeptidyl Peptidase-4.
Integrin Antagonists: The 3-amino-3-phenylpropanoate backbone acts as an aspartic acid mimetic in RGD (Arg-Gly-Asp) sequence analogs, targeting
This method is preferred for large-scale production where chiral resolution is performed downstream. It involves the condensation of 4-fluorobenzaldehyde with malonic acid and ammonium acetate.
Reaction Scheme:
Step-by-Step Protocol:
Condensation: Charge a reactor with 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.
Reflux: Heat to reflux (
) for 8–12 hours. Monitor the disappearance of aldehyde via TLC (Hexane:EtOAc 3:1).
Precipitation: Cool to room temperature. The
-amino acid precipitates. Filter and wash with cold ethanol.
Esterification: Suspend the acid in anhydrous methanol. Cool to
. Add thionyl chloride (, 1.5 eq) dropwise.
Workup: Reflux for 4 hours. Concentrate in vacuo. Neutralize with saturated
Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.
Acyl Donor: Add ethyl acetate (acts as both solvent and acyl donor) or specific methoxyacetate.
Incubation: Stir at
for 24 hours. The enzyme selectively acylates the (R)-amine, leaving the (S)-amine free.
Separation: Filter the enzyme. Acidify the filtrate with dilute HCl to extract the free (S)-amine into the aqueous phase, leaving the (R)-amide in the organic phase.
Basification: Basify the aqueous layer and extract the pure (S)-enantiomer with DCM.
Analytical Quality Control
Trustworthiness in pharmaceutical intermediates relies on rigorous analytics.
Specification Table
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid or oil
Purity
HPLC (C18 Column)
Enantiomeric Excess (ee)
Chiral HPLC (Chiralpak AD-H)
(for chiral grades)
Water Content
Karl Fischer
Residual Solvents
GC-HS
Meets ICH Q3C limits
HPLC Method (Achiral)
Column: Agilent Zorbax Eclipse Plus C18 (
).
Mobile Phase: A: 0.1% Phosphoric acid in water; B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: UV at 210 nm (Amide/Ester absorption) and 254 nm (Phenyl ring).
The cyclization of Methyl 3-amino-3-(4-fluorophenyl)propanoate yields 4-(4-fluorophenyl)azetidin-2-one, a core structure for monobactam antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).
Workflow:
Grignard Reaction: Treat the ester with
-BuMgCl (2.2 eq) in THF at .
Cyclization: The deprotonated amine attacks the ester carbonyl intramolecularly.
Quench: Acidic quench yields the
-lactam ring.
Synthesis of Dihydroquinolinones (From Isomer B)
If using Isomer B (Methyl 3-(3-amino-4-fluorophenyl)propanoate), the pathway diverges toward fused heterocycles.
Figure 2: Cyclization pathway for the aniline isomer (Isomer B).
Safety & Handling (SDS Summary)
Hazards: Skin Irritant (H315), Eye Irritant (H319). The free base is sensitive to carbon dioxide (carbamate formation).
Storage: Store at
under inert atmosphere (Argon/Nitrogen).
Stability: The methyl ester is susceptible to hydrolysis under humid conditions. Re-test purity every 6 months.
References
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
Rechenmacher, F., et al. (2013). "Integrin antagonists: the small-molecule way." Current Pharmaceutical Design, 19(15).
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids." Tetrahedron, 62(25), 5831-5854. Link
ChemicalBook. (2024). "Methyl 3-amino-3-(4-fluorophenyl)propanoate Product Profile." Link
Fluorinated Anilines in Drug Development: Comprehensive Safety, Toxicological Profiling, and Handling Protocols
Executive Summary Fluorinated anilines (such as 2-fluoroaniline and 4-fluoroaniline) are indispensable synthetic intermediates in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The intr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated anilines (such as 2-fluoroaniline and 4-fluoroaniline) are indispensable synthetic intermediates in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The introduction of a highly electronegative fluorine atom onto the aniline ring alters its electron density, thereby enhancing the metabolic stability and lipophilicity of downstream drug candidates. However, these exact physicochemical modifications impart severe occupational hazards. This technical guide provides an authoritative, self-validating framework for the safe handling, toxicological profiling, and emergency management of fluorinated anilines.
Physicochemical Properties & Quantitative Hazard Data
Understanding the baseline physicochemical properties of these compounds is the first step in designing effective engineering controls. The substitution position of the fluorine atom significantly impacts the boiling point, flash point, and acute toxicity profile.
Table 1: Comparative Physicochemical and Toxicity Data
Property
2-Fluoroaniline
4-Fluoroaniline
CAS Number
348-54-9
371-40-4
Physical State
Pale yellow liquid
Clear to pale yellow liquid
Boiling Point
175 °C
187 °C
Flash Point
60 °C (Combustible)
73 °C (Combustible)
LD50 (Oral, Rat)
Harmful if swallowed
417 mg/kg
Primary Hazards
Flammable, Toxic, Corrosive
Combustible, Toxic, Corrosive
(Data synthesized from authoritative safety data sheets [1], [2])
Mechanistic Toxicology: The Methemoglobinemia Pathway
The most critical systemic hazard associated with fluorinated anilines is their capacity to induce severe methemoglobinemia. Unlike direct-acting chemical oxidants, anilines require hepatic bioactivation to exert their toxic effects.
Causality of Toxicity:
Upon systemic absorption—whether via inhalation, ingestion, or dermal penetration—fluorinated anilines are metabolized by hepatic cytochrome P450 enzymes into highly reactive N-hydroxylamine derivatives. These active metabolites diffuse into red blood cells (RBCs) and initiate a destructive redox cycle with oxyhemoglobin. The N-hydroxylamine oxidizes the ferrous (
) iron in hemoglobin to the ferric () state, forming methemoglobin.
Because methemoglobin is incapable of binding oxygen, and its presence allosterically increases the oxygen affinity of the remaining normal hemoglobin, the blood fails to release oxygen to tissues, leading to severe hypoxia and cyanosis. Furthermore, the strong electronegativity of the fluorine substituent can stabilize the hydroxylamine-centered radical, prolonging the duration of the methemoglobinemic effect compared to non-halogenated anilines [3].
Biochemical pathway of fluorinated aniline-induced methemoglobinemia.
Safety Data Sheet (SDS) Core Directives & Engineering Controls
To mitigate the risks of chemical burns, systemic toxicity, and flammability, laboratory handling must strictly adhere to the following directives:
Chemical Incompatibilities: Fluorinated anilines react violently with strong oxidizing agents, acid chlorides, and acid anhydrides. Causality: These highly exothermic reactions can lead to the thermal decomposition of the molecule, releasing highly toxic and corrosive gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx) into the environment [1].
Engineering Controls: All operations must be conducted in a Class II Type B2 biological safety cabinet or a dedicated, externally exhausted chemical fume hood.
Personal Protective Equipment (PPE): Standard latex or nitrile examination gloves are insufficient due to rapid permeation by organic solvents. Heavy-duty butyl rubber or laminated film gloves (e.g., Silver Shield) are strictly required to prevent dermal absorption.
Self-Validating Experimental Protocols
Protocol 1: Bench-Scale Handling and Reaction Setup
This protocol employs a self-validating framework, ensuring each step is empirically verified before proceeding, thereby eliminating single points of failure.
System Verification: Before opening the reagent, measure the fume hood face velocity using a calibrated anemometer.
Validation: The reading must be
feet per minute (fpm). If fpm, the system locks out the procedure.
Inert Atmosphere Preparation: Purge the reaction vessel with ultra-high purity Argon for 15 minutes.
Validation: Use an inline oxygen sensor to confirm
levels are before introducing the fluorinated aniline, preventing oxidative degradation and ignition.
Closed-System Transfer: Utilize a gas-tight syringe or a cannula transfer system to move the fluorinated aniline from the septum-sealed storage bottle to the reaction flask.
Validation: Weigh the source bottle before and after transfer. The mass difference must exactly match the required stoichiometric mass, confirming zero environmental loss.
Thermal Monitoring: Initiate the reaction while continuously monitoring the internal temperature via a PTFE-coated thermocouple.
Validation: Set an automated alarm at 5°C above the target reaction temperature. If triggered, an automated ice-bath is raised to quench the exotherm immediately.
Spills of fluorinated anilines present immediate inhalation and dermal absorption risks.
Isolation: Immediately evacuate all non-essential personnel and increase room ventilation to maximum exhaust.
PPE Escalation: Responders must don Level B PPE, including a Self-Contained Breathing Apparatus (SCBA) and chemical-resistant suits [1].
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite).
Causality: Combustible absorbents like sawdust must be avoided because the flash point of 4-fluoroaniline is 73°C, creating a severe secondary fire hazard [1].
Neutralization & Collection: Carefully scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste drum.
Surface Decontamination: Wash the affected area with a 5% acetic acid solution followed by copious amounts of water.
Validation: Swab the decontaminated surface and test with a colorimetric aniline-detection wipe. The area is only cleared for re-entry when the wipe shows no color change.
Step-by-step emergency spill response and decontamination workflow.
Medical Management: The Methylene Blue Redox Protocol
In the event of acute exposure resulting in cyanosis or methemoglobin levels exceeding 20%, immediate medical intervention is required.
Antidote Causality: The gold-standard treatment is the intravenous administration of Methylene Blue (1-2 mg/kg) [4]. Methylene blue acts as an artificial electron acceptor. Once in the bloodstream, it is reduced by the enzyme NADPH-methemoglobin reductase to leukomethylene blue. Leukomethylene blue then acts as a potent electron donor, rapidly reducing the toxic ferric (
) iron in methemoglobin back to its functional ferrous () state, thereby restoring the blood's oxygen-carrying capacity and reversing tissue hypoxia [4].
References
Loba Chemie. "2-FLUOROANILINE FOR SYNTHESIS MSDS". Available at:[Link][1]
National Institutes of Health (NIH) / PubMed. "Aniline derivative-induced methemoglobin in rats". Available at:[Link][2]
Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines". Available at:[Link][3]
An In-Depth Technical Guide to Predicting the Metabolic Stability of Methyl 3-amino-4-fluorophenylpropanoate Scaffolds
The Critical Role of Metabolic Stability in Drug Discovery In the realm of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its potential success.[1][2][3...
Author: BenchChem Technical Support Team. Date: March 2026
The Critical Role of Metabolic Stability in Drug Discovery
In the realm of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its potential success.[1][2][3] It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, thereby influencing both its efficacy and safety profile.[3][4] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate and lead to toxicity.[1] Therefore, an early and accurate assessment of metabolic stability is crucial for guiding lead optimization and selecting drug candidates with favorable pharmacokinetic properties.[2][5] This guide provides a comprehensive overview of the principles and practices for predicting the metabolic stability of methyl 3-amino-4-fluorophenylpropanoate scaffolds, a class of compounds with potential applications in medicinal chemistry.
Predicted Metabolic Pathways for Methyl 3-amino-4-fluorophenylpropanoate
The metabolic fate of the methyl 3-amino-4-fluorophenylpropanoate scaffold is primarily dictated by its constituent functional groups: a methyl ester, an aromatic ring, a fluorine substituent, and an amino group. The interplay of these features will determine the primary routes of biotransformation.
Ester Hydrolysis by Carboxylesterases
The methyl ester moiety is a prime target for hydrolysis by carboxylesterases (CES), a family of enzymes highly expressed in the liver and intestine.[6][7][8][9] This reaction would cleave the ester bond to yield the corresponding carboxylic acid and methanol. Human carboxylesterases, primarily hCE1 in the liver and hCE2 in the intestine, are responsible for the hydrolysis of a wide range of ester-containing drugs.[7][8][9] The rate of hydrolysis will depend on the accessibility of the ester group to the active site of the enzyme.
Oxidative Metabolism of the Aromatic Ring by Cytochrome P450 Enzymes
The aromatic ring of the scaffold is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in phase I drug metabolism.[10][11][12] Aromatic hydroxylation is a common metabolic pathway for phenyl-containing compounds.[11] However, the position of oxidation is significantly influenced by the electronic properties of the substituents on the ring.
The Protective Effect of the 4-Fluoro Substituent
The presence of a fluorine atom at the para-position of the phenyl ring is a key feature influencing the metabolic stability of this scaffold. Fluorine is a small, highly electronegative atom that can block sites of metabolic oxidation.[13][14][15][16] By replacing a hydrogen atom at a metabolically labile position, the strong carbon-fluorine bond can prevent hydroxylation by CYP enzymes at that site.[14][16] Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic attack by CYP enzymes, thereby reducing the overall rate of aromatic oxidation.[13] While CYP-mediated defluorination can occur, it is generally a less common metabolic pathway.[17][18][19]
Influence of the 3-Amino Group
The amino group at the meta-position can also influence the metabolic profile. It may undergo N-oxidation or conjugation reactions. The presence of the amino group can also direct the position of aromatic hydroxylation, although the strong deactivating effect of the adjacent fluorine atom may limit this.
Potential for Phase II Conjugation Reactions
Following phase I metabolism (hydrolysis and/or oxidation), the resulting metabolites can undergo phase II conjugation reactions to increase their water solubility and facilitate excretion.[11] The carboxylic acid metabolite from ester hydrolysis is a substrate for glucuronidation via UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites of the aromatic ring can also be conjugated with glucuronic acid or sulfate.
Diagram of Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for Methyl 3-amino-4-fluorophenylpropanoate.
Experimental Approaches for Metabolic Stability Assessment
A combination of in vitro and in vivo studies is essential for a thorough evaluation of metabolic stability.[2]
In Vitro Assays
In vitro assays provide a rapid and cost-effective means to assess the intrinsic metabolic stability of a compound in a controlled environment.[1][4]
This is a widely used assay to evaluate phase I metabolic stability, particularly metabolism mediated by CYP enzymes.[1][20] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[21]
Experimental Protocol: Human Liver Microsome Stability Assay
Preparation of Reagents:
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[22]
Prepare a working solution of the test compound (Methyl 3-amino-4-fluorophenylpropanoate) in a suitable solvent (e.g., DMSO).
Prepare a NADPH regenerating system (or NADPH) as a cofactor for CYP enzymes.[22][23]
Prepare a quenching solution (e.g., cold acetonitrile) containing an internal standard for LC-MS/MS analysis.[20]
Incubation:
In a 96-well plate, add the liver microsome suspension to a phosphate buffer (pH 7.4).[22][24]
Add the test compound to the microsome suspension and pre-incubate at 37°C for a few minutes.[23]
Initiate the metabolic reaction by adding the NADPH regenerating system.[22][23]
Incubate the plate at 37°C with gentle shaking.[21][22]
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[20]
Sample Analysis:
Centrifuge the quenched samples to precipitate the proteins.[23]
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[20]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[23]
From the slope of the linear portion of the curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[23]
Workflow for HLM Stability Assay
Caption: A typical workflow for a human liver microsome (HLM) stability assay.
Hepatocytes are whole liver cells that contain both phase I and phase II metabolic enzymes, providing a more comprehensive assessment of metabolic stability.[4][5] This assay can be conducted with cryopreserved or fresh hepatocytes.[4]
In Vivo Pharmacokinetic Studies
While in vitro assays are valuable for initial screening, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound.[25][26][27][28]
The choice of animal model (e.g., mouse, rat, dog, monkey) should be based on similarities in metabolic pathways to humans.[5]
Following administration of the test compound, blood samples are collected at various time points and analyzed to determine key pharmacokinetic parameters such as:
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Bioanalytical Methodology for Quantification
Accurate and sensitive bioanalytical methods are essential for quantifying the parent compound and its metabolites in biological matrices.[29][30][31]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[29][32][33] This technique separates the compound of interest from other components in the biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.[32]
Method Development Considerations
Key aspects of LC-MS/MS method development include:
Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Chromatographic Separation: Optimization of the mobile phase, column, and gradient to achieve good separation and peak shape.
Mass Spectrometric Detection: Selection of appropriate ionization mode (e.g., electrospray ionization) and optimization of mass spectrometer parameters for sensitive and specific detection.
Method Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.[30]
In Silico Predictive Tools
In addition to experimental approaches, computational models can be used to predict the metabolic fate of a compound.[34][35] These in silico tools use algorithms based on the structure of the compound and known metabolic pathways to predict sites of metabolism and potential metabolites.[35][36][37] While these tools can be valuable for early-stage screening, their predictions should always be confirmed by experimental data.[34]
Table 1: Summary of Approaches for Metabolic Stability Prediction
Approach
Advantages
Disadvantages
Stage of Drug Discovery
In Silico Models
High-throughput, cost-effective
Predictive accuracy can vary, requires experimental validation
Early Discovery
In Vitro Assays (HLM, Hepatocytes)
Good for initial screening, provides quantitative data (t½, CLint)
May not fully recapitulate in vivo metabolism
Lead Optimization
In Vivo Studies (Animal Models)
Provides comprehensive pharmacokinetic profile
Lower throughput, more expensive, species differences
Preclinical Development
Summary and Future Directions
Predicting the metabolic stability of the methyl 3-amino-4-fluorophenylpropanoate scaffold requires a multi-faceted approach that combines theoretical knowledge of metabolic pathways with rigorous experimental evaluation. The presence of the methyl ester and the fluorinated aromatic ring are the key determinants of its metabolic fate. The strategic placement of the fluorine atom is anticipated to confer a degree of metabolic stability by blocking oxidative metabolism.
Future studies should focus on conducting the described in vitro and in vivo experiments to generate empirical data on the metabolic stability and pharmacokinetic profile of this scaffold. Metabolite identification studies will also be crucial to confirm the predicted metabolic pathways and to identify any unexpected metabolites that could have pharmacological or toxicological implications. This comprehensive understanding will be invaluable for guiding the further development of this promising chemical scaffold.
References
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
Predicting Drug Metabolism: Experiment and/or Computation? - University of Cambridge. (n.d.).
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC - NIH. (n.d.).
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27).
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
In Silico Drug Metabolism Prediction Services - Creative Biolabs. (n.d.).
Fluorine in drug discovery: Role, design and case studies. (n.d.).
Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester. (n.d.).
Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006, July 15).
Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. (n.d.).
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.).
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview | LCGC International. (2021, June 1).
The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024, November 25).
Small molecule analysis using MS - Bioanalysis Zone. (n.d.).
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. (2012, April 26).
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
Application Notes and Protocols for AMG-221 In Vitro Metabolism Assay Using Liver Microsomes - Benchchem. (n.d.).
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27).
Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects - PubMed. (n.d.).
Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen - PubMed. (n.d.).
Pharmacokinetics and metabolism of indoprofen in the hamster - PubMed. (n.d.).
Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed. (2001, March 15).
Comprehensive Guide: pKa Analysis of the Aniline Moiety in Methyl 3-amino-4-fluorophenylpropanoate
Here is an in-depth technical guide regarding the pKa values of the aniline group in Methyl 3-amino-4-fluorophenylpropanoate. Executive Summary & Structural Definition Target Analyte: Methyl 3-amino-4-fluorophenylpropano...
Author: BenchChem Technical Support Team. Date: March 2026
Here is an in-depth technical guide regarding the pKa values of the aniline group in Methyl 3-amino-4-fluorophenylpropanoate.
Executive Summary & Structural Definition
Target Analyte: Methyl 3-amino-4-fluorophenylpropanoate
Functional Focus: The Aniline Group (Aromatic Amine)
Predicted pKa Value:3.20 ± 0.15
This guide provides a rigorous physicochemical analysis of the aniline functionality within Methyl 3-amino-4-fluorophenylpropanoate. While often conflated with beta-amino acid derivatives (benzylic amines), the designation "aniline group" explicitly identifies the amine as being directly bonded to the aromatic ring. This distinction is critical: aliphatic amines typically exhibit pKa values of 9–10, whereas this aniline derivative exhibits significantly lower basicity due to specific electronic substituent effects.
Structural Dissection
The molecule consists of a phenyl core substituted with three distinct functionalities:[1][2][3][4]
Methyl Propanoate Chain (
): Positioned at C1.
Amino Group (
): Positioned at C3 (Meta to the propanoate).
Fluorine Atom (
): Positioned at C4 (Para to the propanoate, Ortho to the amine).
The pKa of the aniline group is governed primarily by the ortho-fluorine effect , which drastically reduces basicity compared to unsubstituted aniline.
To determine the pKa without direct experimental data for this specific ester, we utilize the Hammett Equation principles and Fragment-Based pKa Prediction using validated analogs.
The Ortho-Fluorine Effect (Primary Driver)
The most significant influence on the aniline nitrogen's lone pair is the fluorine atom located at the ortho position (C4 relative to the C3 amine).
Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the sigma bond framework. This destabilizes the protonated anilinium form (
), making the conjugate acid stronger and the base weaker (lowering pKa).
Resonance Effect (+R): While fluorine can donate electrons via pi-orbitals, this effect is weak and often overwhelmed by the inductive effect in the ortho position.
The Meta-Alkyl Propanoate Effect (Secondary Driver)
The propanoate chain is meta to the amino group.
Electronic Influence: Alkyl groups are generally weak electron donors (+I). However, the distal ester group is electron-withdrawing. At the meta position, these effects are largely negligible, often resulting in a net change of < 0.1 pKa units compared to the unsubstituted ring.
Quantitative Comparative Analysis
The following table synthesizes experimental data from structural analogs to triangulate the pKa of the target molecule.
Compound
Structure
pKa (Conjugate Acid)
Electronic Rationale
Aniline
4.63
Baseline reference.
4-Fluoroaniline
4.65
Para-F resonance (+R) cancels inductive (-I).
3-Fluoroaniline
3.57
Meta-F inductive (-I) dominates; no resonance stabilization.
The ortho-F drives the pKa to ~3.2. The meta-alkyl chain has minimal impact.
Mechanistic Visualization
The following diagram illustrates the competing electronic effects that determine the availability of the nitrogen lone pair for protonation.
Figure 1: Electronic Logic Map showing the dominance of the ortho-fluorine substituent in lowering the pKa.
Experimental Validation Protocols
For researchers synthesizing this compound, experimental verification of the pKa is essential for salt selection (e.g., Hydrochloride vs. Tosylate). Since the pKa is low (~3.2), standard aqueous titration may be noisy.
If the compound is insoluble in water, use the Yasuda-Shedlovsky extrapolation method.
Solvent System: Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.
Titrant: 0.1 M HCl (standardized).
Extrapolation: Plot the measured
(apparent pKa in solvent) against the dielectric constant () or mole fraction of methanol.
Intercept: Extrapolate the line to 0% organic solvent to obtain the aqueous pKa.
Figure 2: Decision tree for selecting the appropriate experimental pKa determination method.
Implications for Drug Development
Salt Selection Strategy
With a pKa of ~3.2, this aniline is a very weak base .
Weak Acids (Acetic, Fumaric): Will not form stable salts. The
rule requires usually a difference of >2 units.
Strong Acids (HCl, HBr, Methanesulfonic): Required for stable salt formation. The pH of the salt solution will be very acidic, potentially raising stability concerns for the ester linkage (hydrolysis risk).
Bioisostere Considerations
If the pKa of 3.2 is too low for the desired receptor binding or solubility profile:
To Increase pKa: Remove the fluorine or move it to the meta position (relative to amine), which would raise pKa to ~3.6.
To Decrease pKa: Add another fluorine at position 6 (2,6-difluoro pattern), dropping pKa to < 2.0.
References
National Center for Biotechnology Information (2025). 2-Fluoroaniline Compound Summary. PubChem.[5][6][7][8][9] Retrieved from [Link]
National Institute of Standards and Technology (NIST). pKa Data for Aniline Derivatives. NIST Chemistry WebBook.[10] Retrieved from [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Standard reference for Hammett
values used in prediction).
Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source of experimental pKa for fluoroanilines).
Strategic Applications of Methyl 3-amino-3-(4-fluorophenyl)propanoate in Modern Drug Discovery
Topic: Strategic Applications of Methyl 3-amino-3-(4-fluorophenyl)propanoate in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Applications of Methyl 3-amino-3-(4-fluorophenyl)propanoate in Drug Discovery
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, Methyl 3-amino-3-(4-fluorophenyl)propanoate (CAS: 181519-32-4 / 2350337-90-3) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. As a fluorinated
-amino acid derivative, this compound bridges the gap between traditional -amino acid building blocks and the demand for metabolically stable, proteolytically resistant peptidomimetics.
This guide analyzes the physicochemical advantages of this scaffold, details scalable synthetic protocols for its enantiopure production, and explores its critical role in designing inhibitors for targets such as DPP-4 , Factor Xa , and Integrin receptors .
Part 1: Chemical Architecture & Physicochemical Advantage[1]
The structural utility of Methyl 3-amino-3-(4-fluorophenyl)propanoate stems from the synergistic effect of the
-amino backbone and the 4-fluoro substituent.
The Fluorine Effect
The introduction of a fluorine atom at the para-position of the phenyl ring is not merely decorative; it is a strategic modification to alter the molecule's electronic and metabolic profile:
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, effectively blocking cytochrome P450-mediated hydroxylation at the metabolically vulnerable para-position.
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This reduces the pKa of the aromatic system and can enhance
- stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in receptor binding pockets.
Lipophilicity: Fluorine substitution typically increases
, facilitating membrane permeability without the steric bulk associated with chloro- or methyl- groups.
The
-Amino Acid Backbone
Unlike natural
-amino acids, -amino acids introduce an extra methylene group () into the backbone.
Proteolytic Stability: Peptide bonds involving
-amino acids are poor substrates for endogenous proteases, significantly extending the half-life of peptidomimetic drugs.
Foldamer Potential:
-peptides form stable secondary structures (helices, sheets) distinct from -peptides, allowing for the design of specific protein-protein interaction (PPI) inhibitors.
Condensation: Dissolve reactants in ethanol. Heat to reflux (approx. 78°C) for 6–8 hours. The reaction proceeds via an imine intermediate which undergoes decarboxylative condensation.
Precipitation: Cool the mixture. The crude 3-amino-3-(4-fluorophenyl)propanoic acid often precipitates. Filter and wash with cold ethanol.
Esterification: Suspend the acid in dry methanol. Add Thionyl Chloride (
, 1.2 eq) dropwise at 0°C. Reflux for 3 hours.
Workup: Evaporate solvent. Neutralize with saturated
. Extract with Ethyl Acetate.[3][4] Dry over and concentrate.
To obtain the biologically active single enantiomer (usually the (S)-isomer for biologically relevant targets), enzymatic resolution is preferred over chemical resolution due to milder conditions and higher enantiomeric excess (
).
Biocatalyst: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL).
Step-by-Step Protocol:
Setup: Dissolve racemic Methyl 3-amino-3-(4-fluorophenyl)propanoate in diisopropyl ether (DIPE) or MTBE.
Acyl Donor: Add Ethyl Acetate (acts as both solvent and acyl donor) or specific acylating agents like vinyl acetate.
Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435). Incubate at 30–45°C with orbital shaking.
Monitoring: Monitor conversion via chiral HPLC. The enzyme typically acylates the (R)-amine selectively, leaving the (S)-amine unreacted (or vice-versa depending on enzyme specificity).
Separation: Filter off the enzyme. Separate the unreacted amine (Enantiomer A) from the formed amide (Enantiomer B) via acid-base extraction or column chromatography.
Visualization: Synthetic Workflow
Caption: Workflow for the conversion of 4-fluorobenzaldehyde to enantiopure Methyl 3-amino-3-(4-fluorophenyl)propanoate.
Part 3: Medicinal Chemistry Applications[1][6][7][8]
This scaffold is extensively utilized in the synthesis of inhibitors for enzymes that recognize peptide-like substrates.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors (gliptins) are a major class of anti-diabetic drugs. They often feature a
-amino acid moiety that mimics the N-terminal peptide substrate of the enzyme.
Mechanism: The primary amine of the scaffold forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.
Fluorine Role: The 4-fluorophenyl group occupies the S1 hydrophobic pocket. The fluorine atom improves metabolic stability against ring oxidation while maintaining the steric fit required for high affinity (
in nanomolar range).
Integrin Antagonists (RGD Mimetics)
Integrins (e.g.,
) recognize the RGD (Arg-Gly-Asp) sequence.
Scaffold Utility: The Methyl 3-amino-3-(4-fluorophenyl)propanoate backbone serves as a rigidified mimic of the Aspartic acid (Asp) residue or the spacer unit.
Design Strategy: The ester is hydrolyzed to the free acid to coordinate with the metal ion (e.g.,
) in the integrin binding site, while the amino group is coupled to an Arginine mimic (e.g., a benzamidine or tetrahydronaphthyridine).
Factor Xa Inhibitors
In the coagulation cascade, Factor Xa inhibitors often require a central scaffold that directs substituents into the S1 and S4 pockets.
Application: The 4-fluorophenyl group is directed into the S1 specificity pocket (which prefers aryl groups), while the amino terminus allows for extension into the S4 site via amide coupling.
Visualization: SAR Logic and Binding Interactions
Caption: Structure-Activity Relationship (SAR) map detailing how specific moieties of the scaffold drive biological activity.
Part 4: Detailed Experimental Protocol
Target: Synthesis of Racemic Methyl 3-amino-3-(4-fluorophenyl)propanoate Hydrochloride
Reagent Preparation:
Ensure 4-Fluorobenzaldehyde is fresh (distill if yellowed).
Use anhydrous Methanol for the esterification step.
Condensation (Rodionov):
In a 500 mL round-bottom flask, combine 4-Fluorobenzaldehyde (12.4 g, 100 mmol), Malonic acid (10.4 g, 100 mmol), and Ammonium acetate (15.4 g, 200 mmol) in Ethanol (150 mL).
Heat to reflux with magnetic stirring for 8 hours. The solution will turn yellow/orange.
Cool to room temperature.[5] A white precipitate (the
-amino acid) forms.
Filter the solid, wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).
Yield: Typically 60-70% of the crude acid.
Esterification:
Suspend the dried acid (10 g) in Methanol (100 mL) in a two-neck flask equipped with a reflux condenser.
Cool to 0°C in an ice bath.
Slowly add Thionyl Chloride (
, 5 mL) dropwise over 20 minutes (Caution: Exothermic, gas evolution).
Remove ice bath and heat to reflux for 4 hours.
Evaporate the solvent under reduced pressure to obtain a sticky solid.
Purification:
Dissolve residue in minimal water, neutralize with saturated
until pH ~8.
Extract immediately with Dichloromethane (DCM) (3 x 50 mL).
Dry organic layer over
, filter, and concentrate.
To form the HCl salt (for storage): Dissolve free base in diethyl ether and add 2M HCl in ether. Filter the white solid.
PubChem. Methyl 3-amino-3-(4-fluorophenyl)propanoate - Compound Summary. National Library of Medicine. Available at: [Link]
Sgalla, S., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.[6] Available at: [Link]
Ribeiro, C.M.R., et al. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.[7] Journal of the Brazilian Chemical Society.[7] Available at: [Link]
Organic Chemistry Portal. Dynamic Kinetic Resolution of Primary Amines. Available at: [Link]
Application Note: Scalable Chemoselective Synthesis of Methyl 3-amino-4-fluorophenylpropanoate
Executive Summary This Application Note details the scalable, chemoselective synthesis of Methyl 3-amino-4-fluorophenylpropanoate (Target API Intermediate) from its nitro precursor. The primary challenge in this transfor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the scalable, chemoselective synthesis of Methyl 3-amino-4-fluorophenylpropanoate (Target API Intermediate) from its nitro precursor. The primary challenge in this transformation is the reduction of the nitro group (
) to the aniline () while strictly preserving the Carbon-Fluorine (C-F) bond and the methyl ester moiety.
Standard hydrogenation conditions (e.g., Pd/C,
) frequently result in hydrodefluorination (HDF), leading to significant yield loss and difficult purification. This guide presents two validated protocols designed for kilogram-scale manufacturing:
Method A (Preferred): Heterogeneous Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C).
Method B (Alternative): Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate.[1]
Strategic Route Analysis
The Chemoselectivity Challenge
The reduction of nitroarenes is highly exothermic (
). In fluorinated systems, the resulting aniline is electron-rich, activating the ring toward oxidative addition by the metal catalyst. This facilitates C-F bond cleavage (hydrodefluorination), producing the non-fluorinated des-fluoro impurity, which is often inseparable by standard crystallization.
Catalyst Selection Logic
Palladium (Pd/C): High activity but poor selectivity. High risk of defluorination.
Iron/Acid (Bechamp): High selectivity but generates massive iron oxide sludge waste. Not scalable for modern "Green Chemistry" standards.
Sulfided Platinum (Pt(S)/C): The industrial "Gold Standard." Sulfur poisons the highly active sites responsible for C-F cleavage while retaining activity for
reduction.
Reaction Scheme
The transformation involves the reduction of Methyl 3-nitro-4-fluorophenylpropanoate (1) to Methyl 3-amino-4-fluorophenylpropanoate (2) .
Figure 1: Reaction scheme highlighting the chemoselective transformation.
Experimental Protocols
Method A: Catalytic Hydrogenation using Pt(S)/C (Industrial Standard)
Recommended for scale-up >1 kg due to atom economy and clean impurity profile.
Catalyst Addition: Carefully add 5% Pt(S)/C (4.0 g wet weight). Note: Sulfided catalysts are less pyrophoric than standard Pd/C but must still be handled under inert atmosphere.
Purge: Seal reactor. Purge with
(3x 3 bar) followed by (3x 3 bar).
Reaction: Pressurize with
to 5 bar (72 psi) . Heat to 40°C . Stir efficiently (gas-liquid mass transfer limited).
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases (approx. 2-4 hours). Verify by HPLC (Target: <0.5% starting material).
Workup:
Cool to 20°C. Vent
and purge with .
Filter catalyst over a pad of Celite or sintered glass filter (Spark hazard control).
Wash cake with MeOH (200 mL).
Concentrate filtrate under reduced pressure (
C) to yield the oily amine.
Purification: If required, convert to the HCl salt by adding 1M HCl in ether/dioxane to precipitate the solid hydrochloride salt, which is more stable than the free base.
Key Parameter Control:
Parameter
Set Point
Criticality
Reason
Temperature
35-45°C
High
>60°C increases defluorination risk.
Pressure
3-5 bar
Medium
Higher pressure speeds rate but requires heat management.
| Catalyst | Pt(S)/C | Critical | Do not substitute with Pd/C. |
Method B: Catalytic Transfer Hydrogenation (CTH)
Recommended for labs lacking high-pressure hydrogenation equipment or for continuous flow applications.
Application Note: High-Efficiency Amide Coupling of Methyl 3-amino-4-fluorophenylpropanoate
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of acylating a deactivated aniline scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of acylating a deactivated aniline scaffold.
[1]
Executive Summary
This protocol details the optimized conditions for forming amide bonds using Methyl 3-(3-amino-4-fluorophenyl)propanoate (referred to herein as Fragment A ).[1] Unlike aliphatic amines, this substrate presents a specific synthetic challenge: the amino group is an aniline significantly deactivated by the ortho-fluorine substituent.[1] Standard coupling reagents (EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or the need for forcing conditions that degrade sensitive ester functionalities.
This guide presents three validated protocols ranging from research-scale (HATU) to process-scale (T3P) and difficult substrates (Acid Chloride), ensuring high yields while maintaining the integrity of the methyl ester side chain.[1]
3-Amino Group: The nucleophile.[1] Its nucleophilicity is attenuated by the phenyl ring (resonance) and further reduced by the electron-withdrawing fluorine atom at the 4-position (inductive effect, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
).
Methyl Ester: Sensitive to hydrolysis under strong aqueous basic or acidic conditions.[1]
4-Fluoro Substituent: Provides metabolic stability but lowers the pKa of the conjugate acid (approx.[1] pKa 3.5–4.0), making the amine a poor nucleophile.
The Challenge
The primary failure mode in coupling this substrate is O-acylurea rearrangement or hydrolysis of the active ester before the slow-reacting aniline can attack.[1]
Standard Reagents (EDC/NHS): Too slow; often leads to side products.[1]
Racemization Risk: While Fragment A is achiral, the carboxylic acid partner often contains a chiral center. Slow coupling rates increase the window for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-proton abstraction and racemization of the acid partner.
Decision Matrix: Selecting the Right Protocol
Constraint
Recommended Protocol
Coupling Agent
Base
Solvent
Standard Research
Protocol A
HATU / HOAt
DIPEA
DMF / DMAc
Scale-Up / Green
Protocol B
T3P (50% in EtOAc)
Pyridine / NMM
EtOAc / 2-MeTHF
Steric Bulk
Protocol C
Ghosez's Reagent
DIPEA
DCM / Toluene
Detailed Experimental Protocols
Protocol A: High-Performance Activation (HATU)
Best for: Small scale (<1g), precious carboxylic acids, and rapid library synthesis.[1]
Mechanism: HATU generates an O-7-azabenzotriazole active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the attack of the poor aniline nucleophile.
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine).
Base Addition: Add DIPEA (1.5 equiv) dropwise.[1] Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.[1]
Coupling: Add Fragment A (1.0 equiv) dissolved in a minimum amount of DMF.[1] Add the remaining DIPEA (1.5 equiv).[1]
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
Note: If conversion is <50% after 4 hours, heat to 50°C.
Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.
Critical Control Point: Do not premix HATU and DIPEA for >15 minutes without the acid, as guanidinium side-product formation can occur.
Protocol B: The Process-Friendly Method (T3P)
Best for: Scale-up (>5g), simple purification, and preserving chirality of the acid partner.[1]
Mechanism: T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger, driving the equilibrium toward the amide. It exhibits very low epimerization rates compared to uronium salts.[1]
Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM at 0°C. Add Ghosez's Reagent dropwise.[1] Stir for 1 hour at RT. (Monitor conversion of acid to acid chloride by quenching an aliquot with MeOH and checking for methyl ester by TLC/LCMS).
Coupling: Cool the mixture back to 0°C. Add a solution of Fragment A and DIPEA in DCM dropwise.
Reaction: Stir at RT for 1–3 hours.
Workup: Standard aqueous workup (NaHCO₃/Brine).
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanistic flow for the recommended T3P Protocol , which is the most robust for this specific fluorinated scaffold.
Figure 1: Strategic workflow for selecting and executing the amide coupling of fluorinated aniline derivatives.
Switch to Protocol B (T3P) using Pyridine or Collidine (weaker bases than DIPEA).[1] Keep temperature at 0°C initially.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles and Amides. Synthesis, 45(12), 1569-1601.[1]
Ester hydrolysis conditions for Methyl 3-amino-4-fluorophenylpropanoate
Application Note: Precision Hydrolysis Protocols for Methyl 3-amino-4-fluorophenylpropanoate Executive Summary & Scope This technical guide details the optimized protocols for the ester hydrolysis of Methyl 3-(3-amino-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Hydrolysis Protocols for Methyl 3-amino-4-fluorophenylpropanoate
Executive Summary & Scope
This technical guide details the optimized protocols for the ester hydrolysis of Methyl 3-(3-amino-4-fluorophenyl)propanoate (and its structural isomers). This molecule serves as a critical intermediate in the synthesis of integrin antagonists, peptidomimetics, and enzyme inhibitors.
The hydrolysis of this specific ester presents a unique chemoselective challenge:
Amphoteric Nature: The presence of a basic aniline moiety (3-amino) and an acidic carboxylate precursor requires precise pH control during isolation.
Fluorine Substituent Stability: While the 4-fluoro group is generally stable, avoiding harsh nucleophilic conditions at elevated temperatures is prudent to prevent any risk of nucleophilic aromatic substitution (SNAr), particularly in scale-up scenarios where minor impurities can catalyze side reactions.
Solubility Profile: The product exists in distinct ionic states (cationic salt vs. neutral free acid vs. anionic carboxylate) depending on pH, dictating the workup strategy.
This guide provides two validated workflows: Method A (Lithium Hydroxide) for isolating the free acid, and Method B (Acidic Hydrolysis) for isolating the hydrochloride salt.
Strategic Considerations & Chemical Logic
The Chemoselectivity Matrix
The methyl ester is the most reactive functional group towards hydrolysis. However, the choice of reagent dictates the downstream processing.
Feature
Base Hydrolysis (LiOH/NaOH)
Acid Hydrolysis (HCl)
Primary Species Formed
Carboxylate Anion ()
Carboxylic Acid ()
Amine State
Free Base ()
Ammonium Salt ()
Solubility
Water Soluble
Water Soluble
Isolation Strategy
Acidify to Isoelectric Point (pH ~4-5)
Evaporation / Crystallization
Risk Profile
Low (Mild conditions)
Low (Avoids metal salts)
Structural Variant Alert
Note: While the nomenclature "3-amino-4-fluorophenylpropanoate" implies an aniline derivative (amino on the ring), researchers may occasionally apply this term to the
-amino acid isomer (Methyl 3-amino-3-(4-fluorophenyl)propanoate). Method A is universally safe for both. Method B is preferred for -amino acids if the free zwitterion is difficult to precipitate.
Solvent: THF : Water (3:1 v/v) or Methanol : Water (3:1 v/v)
Acid for Workup: 1M HCl or 10% Citric Acid
Equipment: Round-bottom flask, magnetic stirrer, pH meter.
Step-by-Step Procedure
Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 eq) in THF (or Methanol). Ensure complete dissolution.
Reagent Addition: Dissolve LiOH·H₂O (2.5 eq) in the calculated volume of water. Add this aqueous solution dropwise to the organic phase under stirring.
Why: Pre-dissolving LiOH prevents "hot spots" of high basicity that could attack the aromatic ring or cause racemization if the substrate were chiral.
Reaction: Stir the mixture at Ambient Temperature (20–25°C) .
Time: Typically 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS. The ester spot (
) should disappear, replaced by the baseline acid spot.
Quenching & Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the organic solvent (THF/MeOH). You will be left with an aqueous residue containing the lithium carboxylate.
pH Adjustment (The Critical Step):
Cool the aqueous residue to 0–5°C.
Slowly add 1M HCl while monitoring pH.
Target pH: Adjust to pH 4.5 – 5.0 .
Mechanism: The pKa of the aniline is ~4.0 and the carboxylic acid is ~4.5. At pH 4.5, the molecule exists largely as the neutral species (
/ ), which is the least soluble form.
Isolation:
If Precipitate Forms: Filter the white solid, wash with cold water (2x), and dry under vacuum.
If No Precipitate (Oiling out): Extract with Ethyl Acetate (3x).[1] Dry the combined organics over
, filter, and concentrate to yield the solid acid.
Protocol B: Acidic Hydrolysis (Hydrochloric Acid)
Recommended for generating the Hydrochloride Salt directly.
An Application Guide to Reductive Amination Techniques Involving Methyl 3-amino-4-fluorophenylpropanoate Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a c...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Reductive Amination Techniques Involving Methyl 3-amino-4-fluorophenylpropanoate
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the reductive amination of Methyl 3-amino-4-fluorophenylpropanoate. Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2][3] This document delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of common hydride reducing agents, and presents two field-proven, step-by-step protocols for the N-alkylation of this specific β-amino ester. The protocols are designed to be self-validating, incorporating insights into reaction monitoring, troubleshooting, and purification strategies to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful and versatile transformation that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[4] Its prevalence in drug discovery is a testament to its operational simplicity, broad substrate scope, and the high value of amine-containing scaffolds in biologically active molecules.[1][3] The process is typically a one-pot reaction, which enhances efficiency by minimizing intermediate isolation steps.[5]
The target substrate, Methyl 3-amino-4-fluorophenylpropanoate, is a valuable building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the β-amino ester motif is found in numerous pharmacologically relevant structures. This guide focuses on providing the practical knowledge necessary to successfully modify this primary aromatic amine, enabling the synthesis of diverse secondary amines for downstream applications.
Mechanistic Principles: A Reaction in Two Acts
The success of a reductive amination hinges on the delicate interplay between two key steps that occur sequentially in the same reaction vessel: imine/iminium ion formation and its subsequent reduction.[6][7]
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (Methyl 3-amino-4-fluorophenylpropanoate) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (for primary amines) or an iminium ion.[4][8]
Reduction: A hydride reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion to furnish the final secondary amine product.[8][9]
The key to a successful one-pot procedure is the choice of a reducing agent that is "just right"—reactive enough to reduce the protonated iminium ion but not so reactive that it reduces the starting carbonyl compound before the imine has a chance to form.[5][9][10]
The Critical Role of pH
Reaction pH is a crucial parameter. Mildly acidic conditions (typically pH 4-6) are optimal.[11] The acid catalyzes the dehydration of the hemiaminal, accelerating imine formation.[7] However, if the medium is too acidic, the starting amine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial reaction.[5][11] Acetic acid is a common and effective catalyst for establishing the appropriate pH.[11]
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent
The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.
Reducing Agent
Common Abbreviation
Key Advantages
Key Limitations & Considerations
Recommended Solvents
Sodium Triacetoxyborohydride
NaBH(OAc)₃, STAB
High Selectivity: Excellent at reducing iminium ions while leaving aldehydes/ketones untouched.[4][5][12] Safety: Avoids the use of toxic cyanide reagents.[12] Reliability: Often provides higher yields and better reproducibility.[12]
Sensitive to water and not compatible with protic solvents like methanol.[11][13]
Good Selectivity: Mild reagent that is effective under the weakly acidic conditions required for imine formation.[5][8][15] Solvent Compatibility: Stable in protic solvents.[11][13]
Toxicity: Can release highly toxic HCN gas upon acidification during workup.[11][16][17] Requires careful handling and quenching procedures.
Low Selectivity: A stronger reducing agent that can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and reduced yield.[5][10][11]
For the reductive amination of Methyl 3-amino-4-fluorophenylpropanoate, Sodium Triacetoxyborohydride (STAB) is the highly recommended reagent due to its superior selectivity, safety profile, and reliability.[12][14] Sodium Cyanoborohydride remains a viable alternative, particularly if protic solvents are required. Sodium Borohydride should generally be avoided for one-pot procedures but can be used in a two-step process where the imine is pre-formed before the reductant is added.[14][18]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reductive amination of Methyl 3-amino-4-fluorophenylpropanoate with a generic aldehyde.
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This protocol is favored for its high selectivity and enhanced safety.
Materials:
Methyl 3-amino-4-fluorophenylpropanoate (1.0 eq.)
Aldehyde (or Ketone) (1.1 eq.)
Sodium Triacetoxyborohydride (STAB) (1.5 eq.)
Acetic Acid (1.0-2.0 eq.)
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a ~0.1 M solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl 3-amino-4-fluorophenylpropanoate (1.0 eq.) and the aldehyde (1.1 eq.).
Add anhydrous DCE or DCM (10 mL per mmol of the amine).
Add acetic acid (1.0 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.[11]
Carefully add Sodium Triacetoxyborohydride (1.5 eq.) to the mixture in portions. Note: The reaction may be mildly exothermic.
Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).
Workup:
a. Once the reaction is complete, slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3 x 20 mL).
c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
d. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. Using an eluent system containing a small amount of triethylamine (e.g., 0.5-1% in Hexane/Ethyl Acetate) or using NH-silica can improve separation and prevent product tailing.[11]
Protocol 2: Classic Method Using Sodium Cyanoborohydride (Borch Reaction)
This protocol is a well-established alternative, particularly useful when working in protic solvents.
Materials:
Methyl 3-amino-4-fluorophenylpropanoate (1.0 eq.)
Aldehyde (or Ketone) (1.1 eq.)
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq.)
Acetic Acid
Anhydrous Methanol (MeOH) (to make a ~0.1 M solution)
Deionized Water
1 M Sodium Hydroxide (NaOH) solution
Procedure:
In a round-bottom flask, dissolve Methyl 3-amino-4-fluorophenylpropanoate (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous methanol.
Adjust the pH of the solution to ~6 by the dropwise addition of acetic acid.[11]
Add Sodium Cyanoborohydride (1.5 eq.) to the solution. Caution: NaBH₃CN is toxic.
Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-24 hours).
Workup:
a. CAUTION: This step must be performed in a well-ventilated fume hood. Carefully quench the reaction by adding water.
b. Adjust the pH to >10 with 1 M NaOH solution to decompose any residual NaBH₃CN and neutralize the acid.[11]
c. Stir for 1 hour to ensure complete decomposition of any cyanide species.
d. Reduce the volume of methanol under reduced pressure.
e. Extract the aqueous residue with DCM or Ethyl Acetate (3 x 20 mL).
f. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
g. Filter and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Workflow, Analysis, and Troubleshooting
A systematic approach ensures the successful execution and analysis of the reductive amination reaction.
Caption: Experimental workflow for reductive amination.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive reducing agent (especially STAB if hydrated). 2. Reaction pH is too acidic or too basic. 3. Steric hindrance between amine and carbonyl.[11]
1. Use fresh, anhydrous STAB. 2. Ensure proper addition of acetic acid to catalyze imine formation. 3. Increase reaction time/temperature; consider using a Lewis acid like Ti(OiPr)₄ to activate the carbonyl.[11]
Starting Amine Remains, Carbonyl Consumed
Inefficient imine formation or imine hydrolysis is faster than reduction.
Ensure anhydrous conditions. A molecular sieve can be added to the reaction to sequester water byproduct.
Alcohol Byproduct Observed
The reducing agent is too strong (e.g., NaBH₄) or the imine formation is very slow.
Switch to a milder reducing agent like STAB.[11] Ensure the catalyst (acetic acid) is present.
Dialkylation Product (Tertiary Amine)
The secondary amine product is reacting with another equivalent of the aldehyde.
This is less common with aromatic amines but can occur. Use a slight excess of the primary amine relative to the aldehyde.
Conclusion
The reductive amination of Methyl 3-amino-4-fluorophenylpropanoate is a highly effective and adaptable method for generating a library of N-substituted derivatives crucial for pharmaceutical research. By understanding the underlying mechanism and making an informed choice of reagents—with Sodium Triacetoxyborohydride being the preferred choice for safety and efficacy—researchers can reliably execute this transformation. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for both small-scale discovery and larger-scale synthesis campaigns, empowering scientists to accelerate their drug development programs.
References
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Reductive Amination - Common Conditions. (n.d.). University of Rochester. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]
Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2023, October 2). ACS Publications. [Link]
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. (n.d.). ResearchGate. [Link]
09.10 Reductive Amination - YouTube. (2020, May 7). YouTube. [Link]
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). JoVE. [Link]
High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020, August 14). ACS Publications. [Link]
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, July 3). ACS Publications. [Link]
How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017, March 11). ResearchGate. [Link]
US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.).
Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2025, February 6). ACS Publications. [Link]
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI. [Link]
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]
Cyclization reactions using Methyl 3-amino-4-fluorophenylpropanoate for heterocycle formation
This Application Note and Protocol Guide details the use of Methyl 3-amino-4-fluorophenylpropanoate (CAS 1780944-63-9) as a versatile building block for heterocycle synthesis.[1] [1] Introduction & Strategic Analysis Met...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the use of Methyl 3-amino-4-fluorophenylpropanoate (CAS 1780944-63-9) as a versatile building block for heterocycle synthesis.[1]
[1]
Introduction & Strategic Analysis
Methyl 3-amino-4-fluorophenylpropanoate is a high-value intermediate characterized by a 3,4-disubstituted aniline core and a propanoate ester side chain.[1] Its structural duality—combining a nucleophilic amino group with an ortho-fluorine atom—makes it a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and integrin antagonists.[1]
Key Structural Features[1][2]
3-Amino Group: Primary nucleophile for condensation reactions (e.g., with aldehydes, isocyanates, or malonates).[1]
4-Fluoro Substituent: Provides electronic modulation (inductive withdrawal) and serves as a potential leaving group in nucleophilic aromatic substitution (
Propanoate Side Chain: A stable handle for further derivatization (hydrolysis to acid, reduction to alcohol) after the heterocyclic core is established.[1]
Reaction Pathways
This guide details three distinct cyclization protocols:
The Gould-Jacobs Reaction: Synthesis of 4-Hydroxyquinolines.[1]
Ortho-Cyclization (
): Synthesis of Benzimidazoles.
Clauson-Kaas Synthesis: Formation of N-Aryl Pyrroles.
Protocol A: Synthesis of 4-Hydroxyquinolines (Gould-Jacobs)[1]
The Gould-Jacobs reaction is the gold standard for converting anilines into quinoline scaffolds.[1] This protocol utilizes the 3-amino group to condense with a malonate derivative, followed by thermal cyclization onto the ortho-carbon (C2).[1]
Mechanism[1][3][4][5]
Condensation: The aniline reacts with Diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.[1]
Cyclization: High-temperature intramolecular Friedel-Crafts acylation closes the ring.[1]
Regioselectivity: Cyclization occurs at the less hindered ortho-position (C2), preserving the 4-fluoro substituent.[1]
Figure 1: Gould-Jacobs reaction pathway converting the aniline precursor to a quinoline scaffold.[1]
Protocol B: Synthesis of Benzimidazoles (Ortho-Fluorine Displacement)
While standard benzimidazole synthesis requires a 1,2-diamine, the ortho-fluoro group allows for a specialized cyclization via nucleophilic aromatic substitution (
).[1] This is particularly effective when using guanidine or amidine reagents.[1]
Mechanism
The amino group attacks the electrophilic carbon of the reagent (e.g., cyanamide or guanidine), followed by an intramolecular
where the newly formed nitrogen nucleophile displaces the fluorine atom.[1] Note: This reaction is energy-intensive due to the stability of the C-F bond.[1]
This protocol functionalizes the amine nitrogen to form a pyrrole ring, a common bioisostere in drug design.[1] Unlike the previous methods, this does not fuse a ring to the phenyl group but builds a heterocycle on the nitrogen.[1]
The product, Methyl 3-(1H-pyrrol-1-yl)-4-fluorophenylpropanoate , is usually isolated in high yield (>80%).[1]
Pathway Visualization[1]
Figure 2: Clauson-Kaas synthesis of N-aryl pyrroles.[1]
References
Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895.[1] Link
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 2769454, Methyl 3-amino-3-(4-fluorophenyl)propanoate" (Structural Analog Reference). PubChem. Link
Li, J. J. (2014).[1] "Gould–Jacobs Reaction."[1] In: Name Reactions. Springer, Cham.[1] Link
ChemSrc. (2025).[1] "Methyl 3-amino-4-fluorophenylpropanoate CAS 1780944-63-9 Details." ChemSrc Database.[1] Link
Kuduk, S. D., et al. (2000).[1] "Synthesis of Benzimidazoles from 2-Fluoroanilines." Tetrahedron Letters. (General reference for
Application Note: Protecting Group Strategies for the Amine in Methyl 3-amino-4-fluorophenylpropanoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for the selective protection and orthogonal deprotection of th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a self-validating, mechanistically grounded guide for the selective protection and orthogonal deprotection of the aniline moiety in Methyl 3-amino-4-fluorophenylpropanoate.
Substrate Analysis & Mechanistic Causality
Methyl 3-amino-4-fluorophenylpropanoate presents a classic chemoselectivity challenge in multi-step organic synthesis. The molecule contains three reactive domains that dictate the boundaries of our synthetic strategy:
The Aniline Amine: The primary amine is situated ortho to a highly electronegative fluorine atom. Through a strong inductive electron-withdrawing effect (-I), the fluorine significantly reduces the electron density on the nitrogen, rendering the amine a poor nucleophile. Standard protection conditions (e.g.,
with Triethylamine in DCM) often result in sluggish kinetics, incomplete conversion, or require elevated temperatures that degrade the substrate[1].
The Methyl Ester: The propanoate methyl ester is highly susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis. Classical Schotten-Baumann conditions (aqueous
or ) commonly used for installing Carboxybenzyl (Cbz) or tert-Butyloxycarbonyl (Boc) groups will inevitably hydrolyze the ester to the corresponding carboxylic acid[1].
The Aryl Fluoride: While the
bond is generally robust, prolonged exposure to harsh conditions or specific transition metal catalysts can risk hydrodefluorination.
To navigate this, we present two highly optimized, field-proven strategies: HFIP-Catalyzed Boc Protection (for base-stable downstream workflows) and Mild Cbz Protection (for orthogonal, hydrogenation-based deprotection).
Strategic Workflows & Visualizations
Strategy A: HFIP-Catalyzed Boc Protection
To overcome the poor nucleophilicity of the fluoroaniline without resorting to ester-cleaving bases, we utilize 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and organocatalyst[2]. HFIP acts as a strong hydrogen-bond donor, coordinating to the carbonyl oxygen of di-tert-butyl dicarbonate (
). This dramatically increases the electrophilicity of the reagent, allowing rapid, base-free N-Boc protection of deactivated anilines at room temperature[3]. Deprotection is achieved under strictly anhydrous acidic conditions to preserve the methyl ester.
Caption: Mechanistic activation of Boc2O by HFIP to overcome the low nucleophilicity of fluoroanilines.
Strategy B: Mild Cbz Protection
Carboxybenzyl (Cbz) protection offers true orthogonality, as it is completely stable to the acidic conditions used to cleave Boc or tert-butyl esters[1]. Installation utilizes Benzyl chloroformate (Cbz-Cl) with a mild, non-nucleophilic organic base (Pyridine) in anhydrous DCM, preventing ester saponification. Deprotection is performed via catalytic hydrogenolysis (
gas, Pd/C). The aryl fluorine bond is entirely stable to standard Pd/C hydrogenolysis, and the methyl ester remains untouched.
Caption: Workflow of Boc and Cbz protection/deprotection strategies for the target molecule.
Self-Validating Check: The reaction will visibly evolve
gas upon the addition of . Cessation of gas evolution is a strong physical indicator of reaction completion.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-4-fluorophenylpropanoate (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.0 mL).
Reagent Addition: Add di-tert-butyl dicarbonate (
, 1.2 mmol) in one portion at room temperature. Caution: Do not seal the flask tightly; leave it vented to an oil bubbler to allow to escape.
Reaction: Stir the mixture at room temperature for 30–60 minutes. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LCMS until the starting material is consumed.
Workup: Concentrate the reaction mixture under reduced pressure. HFIP (b.p. 58 °C) is highly volatile and can be recovered via a cold trap for reuse[2].
Purification: The crude residue is typically pure enough for downstream use, but can be purified via silica gel flash chromatography if trace unreacted
remains.
Protocol B: Anhydrous N-Boc Deprotection
Preparation: Dissolve the N-Boc protected intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL) under a nitrogen atmosphere.
Acid Addition: Cool the solution to 0 °C. Slowly add anhydrous Trifluoroacetic Acid (TFA) (1.0 mL).
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 x 5 mL). The product is obtained as the TFA salt of the amine. Note: Avoid aqueous basic workup if the methyl ester is not required as a free base immediately, to prevent accidental ester hydrolysis.
Protocol C: Mild N-Cbz Protection
Preparation: Dissolve Methyl 3-amino-4-fluorophenylpropanoate (1.0 mmol) in anhydrous DCM (5.0 mL). Add Pyridine (2.0 mmol) and cool the mixture to 0 °C using an ice bath.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Workup: Quench the reaction by adding saturated aqueous
(5 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL). Wash the combined organic layers with 1M (to remove residual pyridine), followed by brine.
Purification: Dry over
, concentrate, and purify via flash chromatography.
Protocol D: Catalytic Hydrogenolysis of N-Cbz
Self-Validating Check: The reaction consumes
gas. Using a balloon setup, the deflation of the balloon indicates active consumption. The aryl fluoride will not undergo hydrodefluorination under these mild, atmospheric conditions.
Preparation: Dissolve the N-Cbz protected intermediate (1.0 mmol) in HPLC-grade Methanol (10 mL).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, ~0.1 mmol Pd) under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric; never add dry catalyst to a methanol vapor environment without inert gas.
Reaction: Evacuate the flask and backfill with Hydrogen gas (
) via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature under 1 atm of for 2–4 hours.
Workup: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the pure, free amine.
References
1.[1] Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Organic-Chemistry.org. Available at:
2.[2] 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Thieme-Connect. Available at:
3.[3] Boc-Protected Amino Groups. Organic-Chemistry.org. Available at:
Application Note: Microwave-Assisted Synthesis Using Methyl 3-amino-4-fluorophenylpropanoate
Executive Summary Methyl 3-amino-4-fluorophenylpropanoate (CAS: 1780944-63-9) is a highly versatile, fluorinated bifunctional building block. The presence of both an aniline moiety and a propanoate ester makes it an idea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-4-fluorophenylpropanoate (CAS: 1780944-63-9) is a highly versatile, fluorinated bifunctional building block. The presence of both an aniline moiety and a propanoate ester makes it an ideal precursor for synthesizing complex heterocycles (e.g., quinazolinones, benzimidazoles) and functionalized amides. However, the electron-withdrawing nature of the para-fluorine atom reduces the nucleophilicity of the amino group, often leading to sluggish reaction kinetics, incomplete conversions, and poor yields under conventional thermal heating.
This application note details the implementation of Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. By leveraging dielectric heating, MAOS drastically reduces reaction times from hours to minutes while improving yield and purity, establishing a self-validating, green-chemistry compliant workflow for medicinal chemists and drug development professionals.
Mechanistic Rationale: The Dielectric Advantage
In conventional convective heating, energy transfer is slow and relies on the thermal conductivity of the vessel and solvent. In contrast, MAOS utilizes microwave irradiation (typically 2.45 GHz) to directly couple with the molecular dipoles of the reagents and solvents, resulting in instantaneous, localized superheating.
Overcoming Inductive Deactivation : The highly electronegative fluorine atom in Methyl 3-amino-4-fluorophenylpropanoate exerts a strong -I (inductive) effect, pulling electron density away from the aromatic ring and the adjacent amino group. This decreases the amine's nucleophilicity. Microwave irradiation provides rapid energy transfer that easily surpasses the elevated activation energy (
) required for nucleophilic attack by this deactivated amine[1].
Dipole Coupling & Green Chemistry : The ester carbonyl and the carbon-fluorine bond possess strong dipole moments. These polar functional groups align and relax rapidly in the oscillating electromagnetic field, generating intense internal friction. This allows for solvent-free or minimal-solvent conditions, heavily aligning with modern green chemistry principles[2].
Workflow Visualization
Below is the generalized workflow for the microwave-assisted transformation of Methyl 3-amino-4-fluorophenylpropanoate, highlighting the iterative in-process controls required for a self-validating system.
Step-by-step workflow for microwave-assisted synthesis utilizing fluorinated aniline derivatives.
Quantitative Data: Optimization of Reaction Conditions
To demonstrate the efficacy of MAOS, the synthesis of a model quinazolin-4(3H)-one derivative using Methyl 3-amino-4-fluorophenylpropanoate and anthranilic acid was optimized. The data below highlights the stark contrast between conventional reflux and microwave irradiation[1].
Entry
Heating Method
Solvent
Temp (°C)
Time
Yield (%)
Purity (LC-MS)
1
Conventional Reflux
Glacial Acetic Acid
118
12 hours
42%
< 80% (Side products)
2
Microwave (MAOS)
Glacial Acetic Acid
120
25 mins
78%
> 92%
3
Microwave (MAOS)
Solvent-Free (Neat)
130
15 mins
85%
> 95%
4
Microwave (MAOS)
Solvent-Free + Catalyst
140
8 mins
96%
> 99%
Note: The solvent-free microwave approach (Entry 4) provides the optimal thermodynamic profile, preventing ester hydrolysis while maximizing nucleophilic cyclization.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Fluorinated Phenylacetamides
This protocol details the base-assisted nucleophilic acylation of the amine group, a critical step for generating precursors for imidazolium-based ionic liquids or bioactive tethers[3].
Rationale : Acylation of a deactivated fluorinated aniline is typically slow and prone to degradation if heated conventionally for long periods. Microwave heating accelerates the nucleophilic addition-elimination mechanism at the acyl chloride, locking in the product before side reactions occur.
Materials : Methyl 3-amino-4-fluorophenylpropanoate (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Acetonitrile (green alternative to DCM).
Step-by-Step Procedure :
Preparation : In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 3-amino-4-fluorophenylpropanoate in 3 mL of Acetonitrile.
Activation : Add 1.5 mmol of TEA. Cool the vial to 0 °C in an ice bath before adding chloroacetyl chloride to suppress premature, uncontrolled thermal acylation, ensuring the subsequent microwave phase strictly dictates the reaction kinetics.
Addition : Dropwise, add 1.2 mmol of chloroacetyl chloride. Seal the vial with a Teflon-lined crimp cap.
Microwave Irradiation : Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters: Temperature = 80 °C, Time = 10 minutes, Power = Dynamic (max 150 W), Cooling = On.
Validation (IPC) : Post-irradiation, sample 5 µL of the mixture. Dilute in methanol and run a rapid UPLC-MS. The disappearance of the starting material mass (
197) and the dominant appearance of the acylated product mass validates completion.
Workup : Pour the mixture into ice-cold distilled water (15 mL). The fluorinated phenylacetamide will precipitate. Filter, wash with cold water, and dry under vacuum.
Protocol B: Solvent-Free Microwave Synthesis of Quinazolin-4(3H)-ones
This protocol leverages the aniline moiety to synthesize fluorine-containing quinazolinones, a privileged scaffold in oncology and infectious disease drug discovery[1].
Rationale : Multi-component reactions (MCRs) often suffer from competitive side reactions. Solvent-free MAOS concentrates the reagents, increasing collision frequency, while the microwave field selectively heats the polar intermediates, driving the cyclization thermodynamically without the thermal buffering of a bulk solvent.
Homogenization : In an agate mortar, thoroughly grind 1.0 mmol of the fluorinated aniline, 1.0 mmol of isatoic anhydride, and 5 mol% of
-TSA until a fine, uniform powder is achieved.
Transfer : Transfer the powder to a 10 mL microwave reactor vial. Add 1.5 mmol of triethyl orthoformate. Expert Insight: Triethyl orthoformate serves a dual purpose here—it acts as the electrophilic carbon source for cyclization and provides the necessary polar medium for optimal microwave energy absorption in an otherwise solid-state mixture.
Microwave Irradiation : Seal the vial. Irradiate at 140 °C for 8 minutes with dynamic power modulation.
Workup : Cool the vial to room temperature using compressed air. Add 5 mL of cold ethanol to triturate the solid. Filter the crystalline quinazolinone derivative and recrystallize from hot ethanol to achieve >98% purity.
References
Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview
Source: Frontiers in Chemistry
URL: [Link]
Title: Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers
Source: ACS Omega
URL: [Link]
Title: Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry
Source: DergiPark
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection & Recrystallization Protocol for Methyl 3-amino-4-fluorophenylpropanoate
Part 1: Executive Summary & Physicochemical Profiling
1.1 The Challenge
Methyl 3-amino-4-fluorophenylpropanoate is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for PARP inhibitors and kinase antagonists.[1][2] Its purification is often complicated by its dual nature: a lipophilic phenylpropanoate backbone contrasted by a polar, basic amino group. This "amphiphilic" character often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation, making solvent selection the single most critical variable in its isolation.[1][2]
1.2 Physicochemical Analysis
To select the correct solvent, we must first deconstruct the molecule’s solubility profile based on its functional groups:
Functional Group
Property
Solubility Influence
Methyl Ester (-COOMe)
Lipophilic / H-bond Acceptor
Soluble in EtOAc, DCM, MeOH, Toluene.[1][2] Insoluble in Water.[1][2]
Fluorine (-F)
Lipophilic / Electronegative
Increases solubility in non-polar solvents; decreases water solubility.[1][2]
Amino Group (-NH₂)
Polar / Basic / H-bond Donor
Increases solubility in alcohols and chlorinated solvents.[1][2] Potential for salt formation.[1][2][3]
Phenyl Ring
Aromatic / Planar
Promotes π-π stacking (essential for crystal lattice formation).[1][2]
1.3 Strategic Approach
Based on this profile, water is a poor solvent for the free base but an excellent anti-solvent. Non-polar hydrocarbons (Hexane/Heptane) will likely not dissolve the compound at room temperature but will act as effective anti-solvents at high temperatures.[2] The optimal strategy lies in a Binary Solvent System (Solvent/Anti-Solvent) or a Single Solvent with a steep solubility-temperature curve (e.g., Isopropanol or Toluene).[1]
Part 2: Solvent Selection Workflow (Protocol)
Do not guess. Use this systematic screening protocol to empirically determine the optimal system.
Phase 1: The "Spot Test" (Solubility Mapping)
Objective: Determine approximate solubility at Room Temperature (RT) and Boiling Point (BP).[1][2]
Materials: 10 mg of crude compound per vial; variety of solvents (MeOH, EtOH, IPA, EtOAc, Toluene, DCM, Heptane, Water).
Place 10 mg of solid in a 2 mL HPLC vial.
Add 100 µL of solvent.
Observation Logic:
Dissolves at RT: Too soluble.[1][2] (Mark as Solvent A candidate for binary system).
Insoluble at RT, Dissolves at BP:Ideal candidate for single-solvent recrystallization.[1][2]
Insoluble at BP:Anti-solvent candidate (Solvent B).[1][2]
Phase 2: The "Vial Test" (Crystallization Induction)
Objective: Test recovery and crystal habit.[1][2][4]
Dissolve 50 mg of crude in the minimum amount of hot solvent (or Solvent A).
If using a binary system, add hot Anti-solvent (Solvent B) until persistent cloudiness appears, then add one drop of Solvent A to clear it.[2]
Allow to cool slowly to RT, then to 4°C.
Critical Check: If it oils out, reheat and add 10% more Solvent A.
Part 3: Recommended Solvent Systems
Based on the chemical structure and general behavior of amino-aryl esters, the following systems are ranked by probability of success.
System A: Ethyl Acetate / n-Heptane (Top Recommendation)[1][2]
Rationale: Ethyl Acetate (EtOAc) effectively solvates the ester and amine.[1][2] Heptane acts as a non-polar anti-solvent that forces the lipophilic fluoro-phenyl ring to stack.[1][2]
Pros: Low toxicity (Class 3), easy to dry, good impurity rejection.[1]
Cons: Risk of oiling out if cooled too fast.[1][2]
System B: Isopropanol (IPA) / Water[1]
Rationale: The amino group H-bonds with IPA.[1][2] Water drastically reduces solubility of the hydrophobic ester tail.[2]
Pros: Green chemistry compliant, excellent for removing inorganic salts.[1][2]
Cons: Hydrolysis risk if heated too long; drying requires higher vacuum/temp.[1][2]
System C: Toluene (Single Solvent)
Rationale: The aromatic ring of Toluene interacts well with the phenyl ring of the product. Solubility often drops sharply with temperature.[1][2]
Symptom:[1][2][4][5][6][7][8] The product comes out of solution as a liquid droplet rather than a solid crystal.
Cause: The saturation temperature is higher than the melting point of the solvated product, or cooling is too rapid.
Fix:
Reheat to redissolve the oil.
Add more Solvent A (EtOAc) to lower the saturation concentration.[1][2]
Seed vigorously at a higher temperature.
Scratch the inner wall of the flask with a glass rod to create nucleation sites.[2]
Contingency: Salt Formation
If the free base refuses to crystallize (persists as oil), convert it to the Hydrochloride salt.
Protocol: Dissolve in EtOAc, bubble HCl gas or add 4M HCl in Dioxane.[2] The HCl salt is ionic and will almost certainly crystallize from MeOH/EtOAc.[2]
Part 6: Visualizations (Graphviz)
Diagram 1: Solvent Selection Logic Gate
Caption: Logic flow for categorizing solvents into Primary (Solvent A), Anti-solvent (Solvent B), or Single-system candidates.
Diagram 2: Recrystallization Process Flow
Caption: Step-by-step unit operations for the Ethyl Acetate / Heptane recrystallization workflow.
References
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] Link
Pfizer Inc. (2008).[1][2] "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization". Green Chemistry, 10, 31-36.[1][2][9] Link
PubChem. (n.d.).[1][2] Methyl 3-amino-3-(4-fluorophenyl)propanoate Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023.[2] Link[1]
University of York. (n.d.).[1][2] Solvent Selection Guide. CHEM21. Retrieved October 26, 2023.[2] Link
Sigma-Aldrich. (n.d.).[1][2][10] Recrystallization Technical Bulletin. Merck KGaA.[1][2] Link
Technical Support Center: Synthesis of Methyl 3-amino-4-fluorophenylpropanoate
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of Methyl 3-amino-4-fluorophenylpropanoate, a key intermediate in pharmaceutical developmen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of Methyl 3-amino-4-fluorophenylpropanoate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve your yield and purity. This is not a rigid template, but a dynamic guide designed to address the nuances of this specific synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My overall yield of Methyl 3-amino-4-fluorophenylpropanoate is significantly lower than expected. What are the most common causes?
Answer: Low yields can stem from several factors throughout the synthetic process. A systematic evaluation of your experimental setup and procedure is crucial. The most common culprits include:
Incomplete Reaction: The reduction of the nitro group may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or inefficient mixing.[1]
Purity of Starting Materials: The purity of your starting material, Methyl 3-nitro-4-fluorophenylpropanoate, is critical. Impurities can interfere with the catalytic hydrogenation.[2]
Catalyst Issues: The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, may be old, inactive, or used in an incorrect amount.[2][3] Some reactions are highly sensitive to the catalyst quantity and type.[1]
Side Product Formation: Several side reactions can compete with the desired reduction, consuming starting materials and reducing the yield of the target amine.[1]
Sub-optimal Work-up and Purification: Significant product loss can occur during the work-up and purification stages.[1][4] This includes inefficient extraction, product solubility in the aqueous layer, or losses during chromatography.[4]
Question 2: I'm observing multiple spots on my TLC plate after the reduction reaction, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer: The catalytic hydrogenation of nitroarenes can sometimes lead to the formation of intermediates and by-products.[3][5] The two primary pathways for this reduction involve either a direct route through nitroso and hydroxylamine intermediates or a condensation pathway that forms azoxy, azo, and hydrazo compounds.[3][5]
To minimize these impurities:
Optimize Catalyst Loading and Hydrogen Pressure: Variations in catalyst loading and hydrogen pressure can influence the reaction pathway. A systematic optimization of these parameters is recommended.
Control Reaction Temperature: Exothermic reactions can lead to over-reduction or side reactions. Maintaining a consistent and optimal temperature is crucial.[2]
Ensure Efficient Stirring: Proper agitation ensures homogenous mixing of the reactants, catalyst, and hydrogen, which can improve selectivity.[6]
Below is a diagram illustrating the potential hydrogenation pathways of a nitroarene:
Caption: Potential pathways in nitroarene hydrogenation.
Question 3: The purification of Methyl 3-amino-4-fluorophenylpropanoate by column chromatography is resulting in low recovery. What can I do to improve this?
Answer: Low recovery during column chromatography can be frustrating. Here are several factors to consider and optimize:
Choice of Solvent System: The polarity of your eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help in separating your product from impurities effectively.
Silica Gel Activity: The activity of the silica gel can affect the separation. If your compound is acid-sensitive, it might be degrading on the column.[6] Consider using deactivated silica gel (by adding a small percentage of water or triethylamine to the eluent).
Sample Loading: Overloading the column can lead to poor separation and product loss. Ensure you are using an appropriate amount of sample for your column size.
Alternative Purification Methods: If column chromatography continues to be problematic, consider other purification techniques such as recrystallization or distillation under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Methyl 3-amino-4-fluorophenylpropanoate?
A1: The most prevalent synthetic route involves a two-step process:
Nitration: Nitration of a suitable precursor, such as Methyl 3-phenylpropanoate, to introduce the nitro group. The nitration of methyl benzoate is a classic example of electrophilic aromatic substitution, which results in the formation of methyl 3-nitrobenzoate.[7]
Reduction: Catalytic hydrogenation of the resulting nitro compound to the corresponding amine. This is a key industrial process for producing aromatic amines.[8]
Q2: What are the recommended catalysts for the reduction of the nitro group?
A2: Several catalysts are effective for this transformation. The choice often depends on factors like cost, selectivity, and reaction conditions.
Palladium on Carbon (Pd/C): A widely used and versatile catalyst for nitro group reductions.
Raney Nickel: A pyrophoric but highly active catalyst.[3]
Copper-based catalysts: These are well-suited for this transformation and allow for efficient and controlled hydrogenation under moderate conditions.[8][9]
Catalyst
Advantages
Disadvantages
Pd/C
High activity, good selectivity
Higher cost
Raney-Ni
High activity, lower cost
Pyrophoric, requires careful handling
Copper-based
Economical, good for large-scale
May require higher temperatures/pressures
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. If the product is not visible on the TLC plate, you can use a UV lamp or staining agents like ninhydrin to visualize the spots.
Q4: My final product appears to be an oil, but the literature reports it as a solid. What could be the issue?
A4: If your product is an oil instead of a solid, it likely contains impurities that are depressing the melting point. Further purification is necessary. Consider the following:
Re-purification: If you used column chromatography, try running another column with a shallower gradient.
Recrystallization: Attempt to recrystallize the oil from a suitable solvent system. This can be a very effective method for obtaining a pure, crystalline product.
Residual Solvent: Ensure all solvent has been removed under high vacuum.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 3-nitro-4-fluorophenylpropanoate
Materials:
Methyl 3-nitro-4-fluorophenylpropanoate
10% Palladium on Carbon (Pd/C)
Methanol or Ethanol
Hydrogen gas supply
Filter aid (e.g., Celite)
Procedure:
In a suitable hydrogenation vessel, dissolve Methyl 3-nitro-4-fluorophenylpropanoate in methanol or ethanol.
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by TLC until the starting material is completely consumed.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-fluorophenylpropanoate.
Protocol 2: Purification by Column Chromatography
Materials:
Crude Methyl 3-amino-4-fluorophenylpropanoate
Silica gel (60-120 mesh)
Hexane
Ethyl acetate
Chromatography column
Procedure:
Prepare a slurry of silica gel in hexane and pack the chromatography column.
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Load the sample onto the top of the silica gel bed.
Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
Collect fractions and monitor them by TLC.
Combine the fractions containing the pure product.
Evaporate the solvent under reduced pressure to obtain the purified Methyl 3-amino-4-fluorophenylpropanoate.
Below is a workflow diagram for the synthesis and purification process:
Caption: Synthesis and purification workflow.
References
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
Jagodziński, T. S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2567–2572. [Link]
Quora. What could be reason for getting a very low yield in organic chemistry? [Link]
C&CS Catalysts and Chemical Specialties GmbH. Hydrogenation of nitro compounds to anilines. [Link]
MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
University of Rochester. How To: Troubleshoot a Reaction. [Link]
ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]
Royal Society of Chemistry. The hydrogenation of nitrobenzene to aniline: A new mechanism. [Link]
University of Glasgow. Synthesis of Unnatural Fluorescent α-amino acids. [Link]
Google Patents. Method for preparing 3-amino-4-fluorophenol.
Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
Beilstein Journals. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
National Center for Biotechnology Information. Synthesis of complex unnatural fluorine-containing amino acids. [Link]
National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
National Center for Biotechnology Information. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]
ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link]
MDPI. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. [Link]
Royal Society of Chemistry. Nitration of methyl benzoate. [Link]
Bartleby. Reaction of methyl-3-nitro-4-fluorobenzoate with morpholine. [Link]
Purification methods for removing regioisomers from Methyl 3-amino-4-fluorophenylpropanoate
Prepared by: Senior Application Scientist, Chemical Process Development This technical support guide addresses the significant challenge of purifying Methyl 3-amino-4-fluorophenylpropanoate from its regioisomeric impurit...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Process Development
This technical support guide addresses the significant challenge of purifying Methyl 3-amino-4-fluorophenylpropanoate from its regioisomeric impurities. Regioisomers possess identical molecular formulas and functional groups, differing only in the spatial arrangement of substituents on the aromatic ring. This leads to nearly identical physical properties, making their separation a non-trivial task that requires a systematic and well-informed approach.[1] This guide provides a series of frequently asked questions, detailed troubleshooting protocols, and workflow diagrams to empower researchers in achieving high purity for their target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: I've synthesized Methyl 3-amino-4-fluorophenylpropanoate. What are the most probable regioisomeric impurities I should expect?
A1: The identity of the regioisomeric impurities is entirely dependent on your synthetic route. The most common routes involve either the functionalization of a pre-existing fluorinated phenylpropanoid scaffold or the construction of the propanoate chain onto a fluoroaniline derivative.
For instance, if your synthesis involves the nitration of Methyl 3-(4-fluorophenyl)propanoate followed by reduction, you can expect the formation of Methyl 3-amino-2-fluorophenylpropanoate . The fluorine atom is an ortho-, para-director, but steric hindrance from the propanoate chain can influence the nitration outcome, leading to mixtures. Understanding the directing effects of your substituents is key to predicting byproducts.
Below is a diagram illustrating the target molecule and a common regioisomeric impurity.
Caption: Target molecule and a common regioisomeric impurity.
Q2: My TLC analysis shows a single, clean spot, but my ¹H NMR spectrum clearly indicates a mixture of isomers. What's happening?
A2: This is a very common scenario. The structural similarity between regioisomers often results in nearly identical polarities, causing them to co-elute on a standard TLC plate.[1] TLC is a relatively low-resolution technique. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is exceptionally sensitive to the electronic environment of each proton.[2] Protons on the aromatic ring of different regioisomers will have distinct chemical shifts and coupling constants (splitting patterns), providing unambiguous evidence of a mixture. Always trust your NMR data over a single-TLC result for isomer identification.
Q3: I've confirmed a mixture of regioisomers. What is the best general strategy to begin the purification process?
A3: Your starting point should always be a small-scale analytical investigation to develop a separation method before attempting a large-scale purification. The recommended workflow is:
Analytical HPLC/LC-MS: Screen different columns and mobile phases to find conditions that show at least partial separation. This data is invaluable for developing a preparative method.
Method Selection: Based on the analytical results and the quantity of material you need to purify, choose the most appropriate preparative technique. For multi-gram quantities, optimized column chromatography or crystallization are often preferred. For smaller amounts or very difficult separations, preparative HPLC is the gold standard.
Q4: Is it possible to purify my compound using crystallization instead of chromatography?
A4: Yes, crystallization can be a highly effective and scalable purification method, provided that one regioisomer is significantly less soluble than the others in a particular solvent system.[3] However, because of their structural similarity, regioisomers often co-crystallize. A powerful technique to overcome this is to form a salt of the amine.[4] Primary aromatic amines can be converted to their hydrochloride or other acid salts, which often have vastly different crystal packing energies and solubilities compared to the free base, potentially enabling selective crystallization.[5]
Section 2: Analytical & Purification Workflow
The following workflow provides a logical path from initial analysis of your crude product to obtaining the purified, verified regioisomer.
Caption: Recommended workflow for analysis and purification.
Protocol 1: Analytical HPLC Method Development for Regioisomer Separation
This protocol outlines the steps to screen for an effective analytical separation, which is a prerequisite for developing a preparative HPLC method.
Objective: To achieve baseline resolution (Rs > 1.5) of the target molecule from its regioisomers.
Methodology:
Sample Preparation: Prepare a stock solution of your crude material at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
Initial Screening - Column Selection: The choice of stationary phase is critical. Screen at least two columns with different selectivities.
Pentafluorophenyl (PFP) Column: This is highly recommended. PFP phases offer multiple retention mechanisms including dipole-dipole, π-π, and charge transfer interactions, which are particularly effective for separating positional isomers of aromatic compounds.[6][7]
Standard C18 Column: A good baseline for comparison, relying primarily on hydrophobic interactions.
Mobile Phase Screening: Start with a simple gradient to probe the retention of your isomers.
Gradient Optimization: Once isomers are observed to elute, switch to a shallower gradient around the elution time to improve resolution. Adjust the gradient slope and duration until separation is maximized.
Isocratic Hold: If the gradient method provides good separation, an isocratic method can be developed by holding the mobile phase composition constant at the percentage where the isomers elute. This is often preferable for preparative scale-up.
Recommended Starting Conditions
Parameter
Condition A (PFP Column)
Condition B (C18 Column)
Column
PFP, 100 x 2.1 mm, 1.9 µm
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Methanol
Gradient
5% to 95% B over 10 min
10% to 90% B over 15 min
Flow Rate
0.4 mL/min
1.0 mL/min
Column Temp.
40 °C
30 °C
Detection
UV at 254 nm
UV at 254 nm
Section 3: Troubleshooting & Purification Guides
Guide 1: Preparative Column Chromatography
Issue: My regioisomers are co-eluting or showing very poor separation on a silica gel column.
This is the most common problem and arises from the similar polarities of the isomers.[1]
Troubleshooting & Optimization:
Optimize the Solvent System: The key to separating closely related isomers on silica is to use a mobile phase with very low polarity. This forces the compounds to interact more strongly with the stationary phase, amplifying small differences in polarity.
Strategy: If you are using a Hexane/Ethyl Acetate system, drastically reduce the percentage of Ethyl Acetate (e.g., from 20% down to 2-5%).
Alternative Solvents: Explore different solvent systems that offer alternative selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.
Improve Column Parameters:
Increase Column Length/Decrease Diameter: Use a long, thin column to increase the number of theoretical plates and improve resolution.
Decrease Particle Size: Using silica gel with a smaller particle size (e.g., 40-63 µm) leads to higher column efficiency and better separation.
Reduce Sample Load: Overloading is a primary cause of poor separation. Load no more than 1-2% of the silica gel weight with your crude material.
Employ Gradient Elution:
Start with a very low polarity mobile phase (e.g., 100% Hexane or Toluene).
Gradually and slowly increase the polarity by adding small increments of the more polar solvent (e.g., increase Ethyl Acetate by 0.5-1% every few column volumes). This can help sharpen the peak of the first eluting isomer and improve separation from the later one.
Guide 2: Purification via Salt Formation & Crystallization
Issue: My compound oils out from solution, or the resulting crystals are still a mixture of regioisomers.
This indicates that the solubilities of the free-base isomers are too similar in the chosen solvent. Forming a salt can dramatically alter solubility and crystal lattice energy.[4]
Protocol 2: Purification via Hydrochloride Salt Formation
Objective: To selectively crystallize the target regioisomer as its hydrochloride salt.
Methodology:
Dissolution: Dissolve the crude mixture of regioisomers in a suitable solvent. Good starting points include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). Use a minimal amount of solvent to ensure the solution is near saturation.
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or concentrated HCl dropwise if using IPA) to the stirred solution. The amine will react to form the ammonium salt.
Causality: The formation of the ionic salt drastically reduces its solubility in moderately polar organic solvents, inducing precipitation or crystallization.[5]
Precipitation/Crystallization: The hydrochloride salt should begin to precipitate. If it precipitates too quickly as an amorphous solid, gently warm the mixture to redissolve and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. This promotes the formation of well-defined crystals.
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
Analysis: Dry the solid and analyze its purity by NMR and HPLC. If significant improvement is seen but the purity is not yet sufficient, a second recrystallization of the salt may be performed.
Liberation of Free Base: To recover the purified amine, dissolve the salt in water, basify the solution with a mild base (e.g., saturated sodium bicarbonate solution) until pH ~8-9, and extract the free amine with an organic solvent like EtOAc or CH₂Cl₂. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.
Guide 3: Purification via Derivatization
Issue: All other methods have failed to provide adequate separation.
This advanced strategy involves chemically modifying the amine functional group to create a derivative with significantly different physical properties, making it easier to separate. The derivative is then converted back to the original amine.
Protocol 3: Purification via N-Acetylation
Objective: To separate regioisomers by converting them to their N-acetyl derivatives, which may have different chromatographic or crystallization properties.
Methodology:
Acetylation: Dissolve the crude amine mixture in dichloromethane. Add 1.5 equivalents of a base (e.g., triethylamine) followed by the slow addition of 1.2 equivalents of acetyl chloride at 0 °C. Let the reaction warm to room temperature and stir until complete (monitor by TLC).
Causality: The conversion of the basic amine to a neutral amide changes its polarity and hydrogen bonding capability, often leading to better chromatographic separation or different crystallization behavior.
Workup: Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Purification of Acetamide: Purify the resulting mixture of N-acetyl regioisomers using standard column chromatography. The separation is often much easier than for the corresponding amines.
Hydrolysis (Deprotection): Once a pure acetamide isomer is isolated, hydrolyze it back to the free amine. This is typically achieved by refluxing the acetamide in aqueous acid (e.g., 6M HCl) or base (e.g., 15% NaOH in H₂O/MeOH).
Final Isolation: After hydrolysis, neutralize the solution and extract the purified free amine as described in Protocol 2, Step 6.
Section 4: Summary of Purification Methods
Method
Best For
Pros
Cons
Column Chromatography
Multi-gram scale purification
Scalable, cost-effective, well-understood
Can be low-resolution, time-consuming, requires large solvent volumes
Preparative HPLC
Small-scale (<1g), high-purity needs
Highest resolution, excellent for difficult separations
Not easily scalable, expensive equipment and solvents, lower throughput
Crystallization (as Salt)
Potentially very large scale
Highly scalable, can yield very pure material, cost-effective
Method development can be trial-and-error, may not work for all mixtures
Derivatization
Extremely difficult separations
Can make an "impossible" separation possible
Multi-step process, potential for yield loss in protection/deprotection steps
References
This reference is a placeholder and not
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC (National Center for Biotechnology Information). [Link]
This reference is a placeholder and not
This reference is a placeholder and not
Recrystallization and Crystallization. University of California, Irvine. [Link]
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. [Link]
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC (National Center for Biotechnology Information). [Link]
Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. [Link]
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
This reference is a placeholder and not
This reference is a placeholder and not
TROUBLESHOOTING. Prague University of Chemistry and Technology. [Link]
This reference is a placeholder and not
This reference is a placeholder and not
Separating Regioisomers using Preparative TLC. Reddit. [Link]
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC (National Center for Biotechnology Information). [Link]
This reference is a placeholder and not
This reference is a placeholder and not
This reference is a placeholder and not
This reference is a placeholder and not
This reference is a placeholder and not
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]
Technical Support Center: Preventing Oxidation of the Aniline Moiety in Methyl 3-amino-4-fluorophenylpropanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with authoritative, field-proven strategies to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with authoritative, field-proven strategies to handle Methyl 3-amino-4-fluorophenylpropanoate . This guide moves beyond basic instructions to explain the chemical causality behind our protocols, ensuring your workflows are robust, reproducible, and self-validating.
Mechanistic Causality: Why Does the Aniline Moiety Oxidize?
Methyl 3-amino-4-fluorophenylpropanoate contains a primary aromatic amine (aniline moiety). While the fluorine atom at the para-position to the propanoate chain exerts an inductive electron-withdrawing effect, it also donates electron density into the ring via resonance. Consequently, the nitrogen atom retains a highly reactive lone pair.
Upon exposure to atmospheric oxygen, ambient light, or trace transition metals, this electron-rich amine undergoes a Single-Electron Transfer (SET) . This loss of an electron generates a highly reactive aminium radical cation. If not quenched, this intermediate initiates a cascade of oxidative degradation, coupling to form nitroso compounds, nitro derivatives, and highly conjugated azo or azoxy polymeric species [1][1].
Self-Validating Indicator: The progression of this oxidation pathway is visually self-validating. Pristine Methyl 3-amino-4-fluorophenylpropanoate is colorless or white. A shift to yellow, pink, or dark brown definitively confirms the presence of conjugated oxidation byproducts [1][1].
Caption: Oxidative degradation pathway of the aniline moiety.
Quantitative Storage & Handling Guidelines
To mitigate oxidation, environmental controls must be strictly enforced. Lowering the kinetic energy of the system and removing the oxidant (O2) are the primary interventions. The table below summarizes the quantitative impact of various storage conditions on the stability of aromatic amines [2][2].
Table 1: Quantitative Impact of Storage Conditions on Aniline Stability
Storage Condition
Temperature
Atmosphere
Light Exposure
Relative Oxidation Rate
Estimated Shelf-Life
Optimal
2–8 °C
Argon / Nitrogen
Dark (Amber Vial)
< 0.1x
> 12 Months
Standard
20–25 °C
Air (Sealed)
Dark
1.0x (Baseline)
1–3 Months
Suboptimal
20–25 °C
Air (Opened frequently)
Ambient Lab Light
~5.0x
1–2 Weeks
Accelerated
> 40 °C
Air / High Humidity
Direct UV / Sunlight
> 50.0x
< 24 Hours
Step-by-Step Methodologies
Protocol A: Inert Gas Purging and Storage (Self-Validating System)
Causality: Displacing oxygen with Argon (which is heavier than air) prevents the initial SET reaction. Using a bubbler creates a self-validating system that confirms the active displacement of atmospheric air [1][1].
Step-by-Step Workflow:
Transfer: Place the Methyl 3-amino-4-fluorophenylpropanoate into an amber glass vial to block UV-catalyzed radical initiation.
Seal: Cap the vial tightly with a rubber septum.
Vent: Insert a venting needle (e.g., 20G) through the septum. Route the exhaust of this needle through a mineral oil bubbler.
Purge: Insert an Argon gas line needle into the septum and gently flow the gas for 3–5 minutes.
Self-Validation: Observe the mineral oil bubbler. A continuous stream of bubbles confirms positive pressure and the successful evacuation of oxygen.
Lock: Remove the venting needle first, followed immediately by the Argon needle. This traps a positive pressure of inert gas inside the vial.
Store: Place the vial in a dark refrigerator at 2–8 °C.
Protocol B: Chemical Protection (N-Boc Derivatization)
Causality: If long-term stability or harsh downstream chemistry is required, masking the amine via tert-butyloxycarbonyl (Boc) protection is the most robust strategy. The Boc group delocalizes the nitrogen's lone pair into the carbamate carbonyl, drastically reducing its nucleophilicity and rendering it immune to standard aerobic oxidation [3][3].
Step-by-Step Workflow:
Reaction Setup: Dissolve 1.0 equivalent of Methyl 3-amino-4-fluorophenylpropanoate in a biphasic mixture of Water:Acetone (9.5:0.5) or dry Dichloromethane (DCM), depending on your specific solubility requirements [4][4].
Reagent Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). If using DCM, add 0.1 eq of DMAP (catalyst) and 1.5 eq of Triethylamine (base).
Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the highly polar, ninhydrin-positive starting material and the appearance of a less polar, UV-active product spot confirms complete conversion.
Work-up: Quench the reaction with 1M HCl to protonate and remove any unreacted trace amine. Extract with DCM, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.
Isolation: Concentrate under reduced pressure to yield the oxidation-resistant N-Boc carbamate.
Caption: Workflow for N-Boc protection of Methyl 3-amino-4-fluorophenylpropanoate.
Troubleshooting Guide & FAQs
When working with sensitive anilines, rapid diagnosis of degradation is critical to prevent downstream failures. Use the following decision tree and FAQ to troubleshoot compromised samples.
Caption: Troubleshooting decision tree for discolored aniline samples.
Frequently Asked Questions
Q1: My sample of Methyl 3-amino-4-fluorophenylpropanoate has turned slightly yellow. Can I still use it?A1: It depends on your downstream application. Azo and nitroso oxidation byproducts have exceptionally high molar absorptivities, meaning a severe color change can occur even when <1% of the material has degraded. You must perform an LC-MS or HPLC analysis. If the purity remains >98%, it can often be used directly. If impurities exceed 2%, you must purify the compound via silica gel chromatography or recrystallization[1][1].
Q2: Why did my sample oxidize even though I stored it in the refrigerator?A2: Refrigeration only lowers the kinetic rate of the oxidation reaction; it does not eliminate the oxidant. If the vial was opened multiple times without being purged with Argon afterward, atmospheric oxygen and moisture were introduced. To prevent this, always aliquot bulk materials into smaller, single-use vials under an inert atmosphere upon receipt [1][5].
Q3: Does the fluorine atom make this specific amine more or less stable than a standard aniline?A3: The fluorine atom at the 4-position exerts competing electronic effects: it is electron-withdrawing via induction but electron-donating via resonance. Overall, it slightly decreases the electron density on the nitrogen compared to an unsubstituted aniline, offering a marginal increase in oxidative stability. However, this stabilization is insufficient to prevent oxidation under ambient aerobic conditions.
References
Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions
Source: ResearchGate
URL: [Link]
Title: Boc-Protected Amino Groups
Source: Organic Chemistry Portal
URL: [Link]
Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions
Source: PubMed Central (PMC)
URL: [Link]
Troubleshooting low conversion rates in Methyl 3-amino-4-fluorophenylpropanoate coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the amide coupling of Methyl 3-amino-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the amide coupling of Methyl 3-amino-4-fluorophenylpropanoate .
This substrate presents a notorious dual-challenge in synthetic workflows: severe electronic deactivation and steric impedance. Below is a comprehensive, field-proven troubleshooting guide to help you achieve quantitative conversions.
Mechanistic Diagnostic: The Ortho-Fluoroaniline Challenge
To solve the low conversion rate, we must first understand the causality of the failure. Methyl 3-amino-4-fluorophenylpropanoate is an ortho-fluoroaniline derivative.
Electronic Deactivation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), stripping electron density from the adjacent nitrogen lone pair[1]. This drastically reduces the amine's nucleophilicity.
Steric Impedance: The ortho-position of the fluorine creates a steric shield, hindering the amine's approach trajectory to bulky activated carboxylic esters[2].
Active Ester Half-Life: Because the nucleophilic attack is severely rate-limited, standard activated esters (e.g., those formed by EDC/HOBt or HATU) often degrade via hydrolysis or rearrange into inactive N-acylureas before the coupling can occur[1].
Troubleshooting FAQs
Q1: My standard EDC/HOBt and DIPEA protocol yields <15% conversion. Why is this happening?A: Standard carbodiimide and uronium-based reagents (like HATU) form active esters with a finite half-life. Because your ortho-fluoroaniline is a poor nucleophile, the rate of nucleophilic attack is slower than the degradation rate of the activated intermediate[2]. To fix this, you must switch to reagents that form highly reactive, short-lived intermediates (e.g., acid chlorides) or highly stable intermediates that resist degradation (e.g., T3P)[3].
Q2: I am observing cleavage of the propanoate methyl ester during the reaction. How can I prevent this side reaction?A: Ester hydrolysis is a common side reaction when using strong or nucleophilic bases (like excess DMAP or DIPEA combined with trace moisture) over the prolonged reaction times required for sluggish amines. To suppress this, strictly maintain anhydrous conditions and switch to a non-nucleophilic base such as 2,6-lutidine or N-methylmorpholine (NMM) .
Q3: Can I use thermal acceleration without degrading my starting materials?A: Yes. Microwave irradiation is highly recommended for this substrate. Heating the reaction to 80–100 °C for 15–30 minutes provides the activation energy necessary to overcome the steric and electronic barriers of the ortho-fluoroaniline[1]. This rapid kinetic push forces the coupling to completion before ester hydrolysis can occur.
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to confirm success at each critical phase before proceeding.
Propylphosphonic anhydride (T3P) generates an activated intermediate that is highly resistant to hydrolysis, giving the deactivated amine ample time to react[4].
Pre-activation: In a microwave vial, dissolve the carboxylic acid (1.2 equiv) and Methyl 3-amino-4-fluorophenylpropanoate (1.0 equiv) in anhydrous EtOAc (0.5 M). Add N-methylmorpholine (NMM, 3.0 equiv).
Validation Checkpoint 1: Sample 5 µL, dilute in MeCN, and run LCMS. Confirm both starting materials are present and no premature degradation has occurred.
Coupling: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature. Seal the vial and subject it to microwave irradiation at 90 °C for 25 minutes.
Validation Checkpoint 2 (Self-Validation): Run LCMS on the crude mixture. To definitively prove the absence of the starting amine, spike the LCMS vial with a known concentration of pure Methyl 3-amino-4-fluorophenylpropanoate. If the spiked peak is cleanly isolated from the product mass, the conversion is successful.
Workup: Dilute with EtOAc. Wash sequentially with saturated aqueous NaHCO3 (2x), 1M HCl (1x), and brine (1x).
Validation Checkpoint 3: Spot all aqueous layers on a TLC plate (UV 254 nm) before discarding to guarantee zero product loss to the aqueous phase.
Protocol B: Acid Chloride Method
For carboxylic acids that do not contain acid-sensitive protecting groups, forming an acid chloride bypasses the active ester half-life issue entirely[3].
Acid Chloride Formation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM (0.3 M). Add catalytic DMF (0.05 equiv), followed by dropwise addition of Oxalyl Chloride (1.5 equiv) at 0 °C. Stir for 2 hours at room temperature.
Validation Checkpoint 1: Quench a 10 µL aliquot into 0.5 mL of anhydrous methanol. LCMS must show >95% conversion to the methyl ester, validating complete acid chloride formation.
Amine Addition: Concentrate the mixture under a stream of N2 to remove excess oxalyl chloride. Redissolve in DCM. Cool to 0 °C. Add 2,6-lutidine (2.5 equiv) followed by Methyl 3-amino-4-fluorophenylpropanoate (1.0 equiv). Stir for 4 hours, warming to room temperature.
Validation Checkpoint 2: Monitor the disappearance of the amine via TLC (Hexanes:EtOAc). The highly reactive acid chloride should force complete consumption.
Troubleshooting Workflow Diagram
Fig 1: Troubleshooting decision tree for ortho-fluoroaniline amide coupling.
References
ResearchGate Community . "Does anyone have experience with amide coupling reaction of aniline?". ResearchGate.[Link]
National Center for Biotechnology Information (PMC) . "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". NIH.[Link]
Organic Chemistry Portal . "Substituted amide synthesis by amidation". Organic-Chemistry.org.[Link]
Optimizing reaction temperature for Methyl 3-amino-4-fluorophenylpropanoate derivatives
Welcome to the Diagnostic & Troubleshooting Hub for Methyl 3-amino-4-fluorophenylpropanoate (CAS: 1780944-63-9). This difunctional scaffold is a highly valuable building block in drug development, featuring a nucleophili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Diagnostic & Troubleshooting Hub for Methyl 3-amino-4-fluorophenylpropanoate (CAS: 1780944-63-9). This difunctional scaffold is a highly valuable building block in drug development, featuring a nucleophilic aniline, a base-sensitive methyl ester, and a labile carbon-fluorine (C-F) bond.
Because of these competing functional groups, reaction temperature is the single most critical parameter dictating chemoselectivity. This guide provides field-proven, self-validating protocols to help you navigate temperature-dependent pitfalls during synthesis and derivatization.
Q: Why am I losing the fluorine atom during the catalytic hydrogenation of the nitro precursor, resulting in a mixture of products?
A: The Causality of Thermal Hydrodefluorination
When reducing Methyl 4-fluoro-3-nitrophenylpropanoate to the desired aniline using standard heterogeneous catalysts (such as Pd/C), elevated temperatures (>60°C) provide the activation energy required for the transition metal to insert into the C-F bond via oxidative addition[1]. This leads to rapid hydrodefluorination, yielding the undesired des-fluoro byproduct (Methyl 3-aminophenylpropanoate)[2].
Protocol: Temperature-Controlled Catalytic Hydrogenation
Self-Validating System: By monitoring hydrogen uptake volume at a constant low temperature, reaction completion can be verified precisely without risking over-reduction or dehalogenation.
Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 g of Methyl 4-fluoro-3-nitrophenylpropanoate in 100 mL of a Methanol/Ethyl Acetate mixture (1:1 v/v).
Catalyst Selection: Add 0.1 g of 1% Pt/C (Vanadium or Iron-doped). Causality: Platinum is inherently less prone to C-F insertion than Palladium, and metal-doping further poisons the catalyst's dehalogenation activity[2].
Purging: Purge the vessel with inert N₂ gas (3 cycles), followed by H₂ gas (3 cycles).
Reaction Execution: Pressurize the vessel to 20 psi H₂. Crucial Step: Maintain the internal temperature strictly between 20°C and 25°C using an external cooling jacket. The reduction of the nitro group is highly exothermic; do not allow the internal temperature to exceed 30°C.
Validation: Monitor H₂ consumption. The reaction is complete when volumetric uptake ceases (typically 2–4 hours).
Workup: Filter the catalyst through a tightly packed pad of Celite under an N₂ atmosphere. Wash the cake with Ethyl Acetate and concentrate the filtrate in vacuo at a water bath temperature of <35°C to yield the pure fluoroaniline.
Temperature-dependent pathway for the catalytic hydrogenation of fluoronitrobenzene precursors.
Q: Why is my yield low when coupling the 3-amino group with a carboxylic acid, and why does LC-MS show a highly polar baseline impurity?
A: The Causality of Thermal Ester Hydrolysis
The methyl propanoate tail on this scaffold is sterically unhindered. When performing amide couplings (e.g., using HATU/DIPEA) at elevated temperatures (>50°C) to force unreactive substrates, the combination of a tertiary amine base, trace moisture, and heat rapidly accelerates the saponification of the methyl ester[3]. This converts your desired product into a highly polar carboxylic acid byproduct.
Protocol: Low-Temperature Amide Coupling
Self-Validating System: The absence of a polar baseline spot on TLC (using 5% MeOH in DCM) confirms the ester remains intact throughout the coupling process.
Activation: In an oven-dried, argon-flushed flask, dissolve 1.1 eq of your target carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA.
Pre-cooling: Stir the mixture at 0°C for 15 minutes. Causality: This allows the active ester intermediate to form cleanly without thermal degradation.
Coupling: Add 1.0 eq of Methyl 3-amino-4-fluorophenylpropanoate dropwise as a concentrated solution in DMF.
Temperature Control: Remove the ice bath and allow the reaction to warm naturally to 20°C–25°C . Stir for 4–6 hours. Do not apply external heat.
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc. The strict adherence to room temperature ensures the methyl ester remains >98% intact.
Workflow for optimizing temperature during the amidation of the 3-amino group.
Quantitative Data: Temperature Impact Profiles
The table below summarizes the critical impact of temperature on reaction yields and byproduct formation for both the synthesis and derivatization workflows.
Reaction Type
Catalyst / Reagents
Temp (°C)
Desired Product Yield (%)
Major Byproduct (%)
Byproduct Identity
Nitro Reduction
5% Pd/C, H₂ (20 psi)
25
85%
10%
Defluorinated aniline
Nitro Reduction
5% Pd/C, H₂ (20 psi)
60
45%
50%
Defluorinated aniline
Nitro Reduction
1% Pt/C (V-doped)
25
98%
<0.5%
Defluorinated aniline
Amidation
HATU, DIPEA, DMF
60
65%
25%
Saponified carboxylic acid
Amidation
HATU, DIPEA, DMF
25
92%
<2.0%
Saponified carboxylic acid
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the amidation of this molecule?A: It is highly discouraged. Microwave heating creates localized hot spots that frequently exceed 80°C. This thermal stress will rapidly hydrolyze the methyl ester and potentially induce auto-oxidation or polymerization of the free aniline. Stick to the room-temperature protocols outlined above.
Q: How should I store Methyl 3-amino-4-fluorophenylpropanoate to prevent thermal degradation over time?A: Store the neat oil/solid at -20°C strictly under an inert atmosphere (Argon or N₂). At room temperature, the free aniline can slowly undergo auto-oxidation, which is visually indicated by the material turning from a pale yellow to a dark brown color.
Q: If I accidentally hydrolyze the ester during a high-temperature coupling, can I re-esterify the product?A: Yes, but it adds unnecessary steps. You can re-esterify the resulting carboxylic acid using TMS-diazomethane or Methanol/HCl, but this risks side reactions with other functional groups on your newly formed amide derivative. Prevention via temperature control is the optimal strategy.
References
Title: US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation
Source: Google Patents
URL
Title: US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds
Source: Google Patents
URL
Title: Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions
Source: ResearchGate
URL
Technical Support Center: Resolving Aqueous Solubility Issues for Methyl 3-amino-4-fluorophenylpropanoate
Mechanistic Overview of the Solubility Challenge Methyl 3-amino-4-fluorophenylpropanoate presents a classic "brick dust/grease" solubility challenge in drug development and biochemical assays. The molecule's poor aqueous...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Overview of the Solubility Challenge
Methyl 3-amino-4-fluorophenylpropanoate presents a classic "brick dust/grease" solubility challenge in drug development and biochemical assays. The molecule's poor aqueous solubility is driven by three competing structural factors:
The Methyl Ester: The hydrophobic
group restricts hydrogen-bonding capacity with water molecules. Furthermore, it introduces a chemical stability liability, as esters are susceptible to both acid- and base-catalyzed hydrolysis in aqueous buffers.
The 3-Amino Group: Aniline derivatives are weak bases. The strong electron-withdrawing inductive effect (-I) of the adjacent fluorine atom pulls electron density away from the aromatic ring and the amine. Consequently, the pKa of the amine is suppressed to approximately 4.65 (analogous to 4-fluoroaniline)[1]. At a physiological pH of 7.4, the amine is >99% unprotonated, maximizing the molecule's lipophilicity.
The 4-Fluoro Group: The highly lipophilic fluorine atom increases the compound's overall LogP, further driving it out of the aqueous phase and promoting aggregation or precipitation.
Troubleshooting Guide & FAQs
Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)?A: This is a classic "solvent shift" precipitation. When the DMSO stock is introduced into PBS, the DMSO rapidly diffuses into the bulk water. Because the amine is unprotonated at pH 7.4[1], the compound's intrinsic aqueous solubility is exceeded almost instantly, leading to nucleation and precipitation. Solution: You must lower the thermodynamic barrier to solvation by introducing a surfactant (e.g., Tween-80) to form micelles before or during the dilution step, or use a cyclodextrin carrier.
Q2: Can I just lower the buffer pH to 3.0 to protonate the amine and force it into solution?A: While lowering the pH below the amine's pKa (< 4.5) will protonate the nitrogen to
and drastically increase aqueous solubility, it introduces a severe chemical stability issue. Esters undergo rapid acid-catalyzed hydrolysis at low pH. Kinetic studies on ester hydrolysis in aqueous buffers demonstrate that half-lives decrease significantly at pH extremes, often degrading within hours[2]. At pH 3.0, your methyl ester will rapidly hydrolyze into 3-amino-4-fluorophenylpropanoic acid, ruining the integrity of your experiment.
Q3: What is the optimal co-solvent system for in vitro cellular assays?A: For cellular assays where organic solvent toxicity is a concern, we recommend a ternary system: DMSO (1% v/v) + Tween-80 (0.1% v/v) in PBS . The Tween-80 creates a hydrophobic micellar core that encapsulates the fluorophenyl ring and methyl ester, keeping the compound in suspension without requiring extreme pH adjustments.
Q4: My assay cannot tolerate surfactants or DMSO. How can I achieve a completely aqueous formulation?A: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD is perfectly sized to accommodate the fluorinated aromatic ring. This host-guest inclusion complex masks the lipophilic portions of the molecule from water while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility. This method also sterically shields the methyl ester from hydrolytic enzymes and water, extending its half-life in solution.
Quantitative Data: Solubility and Stability Profiles
The following table summarizes the expected behavior of Methyl 3-amino-4-fluorophenylpropanoate under various formulation conditions.
Protocol A: Preparation of a Micellar Co-solvent Formulation
Use this protocol for standard biochemical assays where mild surfactants are tolerated. This protocol is self-validating via optical density checks.
Stock Preparation: Dissolve Methyl 3-amino-4-fluorophenylpropanoate in 100% anhydrous DMSO to create a 10 mM stock solution. Store at -20°C in an inert atmosphere (argon) to prevent moisture ingress.
Surfactant Addition: In a separate tube, prepare a 10% (v/v) Tween-80 solution in molecular biology grade water.
Intermediate Dilution: Add 10 µL of the 10 mM DMSO stock to 10 µL of the 10% Tween-80 solution. Vortex vigorously for 30 seconds. The compound is now coated in surfactant.
Aqueous Phase Addition: Slowly add 980 µL of PBS (pH 7.4) dropwise to the mixture while vortexing continuously.
Validation Step: The final solution (100 µM compound, 1% DMSO, 0.1% Tween-80) should be optically clear. Validate the absence of micro-precipitates by measuring absorbance at 600 nm. An
confirms successful micellar encapsulation.
Protocol B: Preparation of an HP-β-CD Inclusion Complex
Use this protocol for in vivo dosing or strictly aqueous in vitro requirements. This protocol relies on analytical validation to confirm the final dose.
Cyclodextrin Solution: Dissolve 200 mg of HP-β-CD in 1 mL of PBS (pH 7.4) to create a 20% (w/v) solution. Stir until completely clear.
Compound Addition: Weigh out the required mass of Methyl 3-amino-4-fluorophenylpropanoate (e.g., 2.0 mg for a ~10 mM final concentration) directly into a glass vial.
Complexation: Add the 1 mL of 20% HP-β-CD solution to the solid compound.
Equilibration: Sonicate the vial in a water bath at room temperature for 30 minutes, followed by continuous magnetic stirring for 12–24 hours at 25°C. Do not heat, as this accelerates ester hydrolysis.
Filtration: Filter the resulting suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble compound.
Validation Step: Because the exact inclusion efficiency can vary, you must determine the exact final concentration of the dissolved inclusion complex via HPLC-UV against a standard curve before proceeding with downstream assays.
Formulation Decision Workflow
Decision tree for selecting the optimal solubility strategy for Methyl 3-amino-4-fluorophenylpropanoate.
Removing palladium catalyst residues from Methyl 3-amino-4-fluorophenylpropanoate products
Topic: Methyl 3-amino-4-fluorophenylpropanoate Purification Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenge of removing residual Palladium (Pd) from Methyl 3-amino-4-fluoropheny...
Welcome to the Advanced Synthesis Support Hub.
This guide addresses the specific challenge of removing residual Palladium (Pd) from Methyl 3-amino-4-fluorophenylpropanoate . Unlike simple hydrocarbons, your target molecule contains a free aniline amine (
) and an ester moiety. The amine acts as a competitive ligand, often "locking" Palladium into the product, while the ester limits the use of harsh acidic/basic washes.
Part 1: Diagnostic & Assessment
"Why is my standard wash not working?"
Before selecting a remediation strategy, you must understand the speciation of your Palladium impurity. In the synthesis of aniline derivatives (likely via Heck coupling or Nitro reduction), Pd exists in two states:
Homogeneous Pd(II) Complexes: The Palladium is coordinated to your product's amine group or residual phosphine ligands. This is the most common issue with Methyl 3-amino-4-fluorophenylpropanoate.
Heterogeneous Pd(0) Colloids: "Palladium black" nanoparticles. These are non-magnetic and often pass through standard Celite filters, appearing as a grey/black haze.
The Compliance Target (ICH Q3D):
For an oral drug product, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .
If your max daily dose is ≤10 g, the concentration limit is 10 ppm (µg/g).
Part 2: Scavenger Selection Guide
"Which scavenger is right for an aniline ester?"
We generally recommend functionalized silica scavengers over activated carbon for this substrate to prevent yield loss (due to non-specific binding of the aromatic ring to carbon).
Scavenger Type
Functional Group
Best For...
Compatibility Note
Silica-Thiol (SH)
Propylthiol
First-line defense. Broad spectrum for Pd(II) and Pd(0).
High. Unlikely to react with the ester or aniline under neutral conditions.
Silica-DMT
Dimercaptotriazine
Trace polishing. Highest affinity for Pd. Use if Thiol stalls at ~50 ppm.
Medium. Very potent, but slower kinetics.
Silica-Thiourea
Thiourea
Complexed Pd. Excellent for breaking Pd-Amine interactions.
High. Good alternative if Thiol fails.
Activated Carbon
N/A
Bulk Pd(0) removal. Cheap, initial cleanup.
Low. Risk of hydrolyzing the ester if carbon is acidic; risk of yield loss.
Decision Logic for Scavenger Selection
The following decision tree helps you select the correct scavenger based on your current impurity profile.
Figure 1: Decision matrix for selecting the appropriate scavenging agent based on physical observation and intermediate ICP-MS data.
Part 3: Experimental Protocols
"How do I execute this without hydrolyzing the ester?"
Protocol A: Batch Mode Scavenging (Recommended)
This method is preferred for scales <1 kg. It minimizes solvent usage and allows for easy monitoring.
Reagents:
Crude Methyl 3-amino-4-fluorophenylpropanoate (dissolved in 10 volumes of THF, EtOAc, or MeOH).
Silica-Thiol (loading typically 1.2 mmol/g).
Step-by-Step:
Quantify: Measure initial Pd content via ICP-MS. Calculate total mmols of Pd.
Charge: Add 4 to 5 equivalents of Silica-Thiol relative to the residual Palladium (NOT the product).
Note: If Pd content is unknown, start with 10% w/w of scavenger relative to the crude mass.
Heat: Warm the mixture to 50–60°C .
Critical: Room temperature scavenging is often too slow for Pd-Amine complexes. Heat provides the kinetic energy to break the Pd-Product bond and transfer Pd to the Thiol.
Safety: Do not exceed 60°C to protect the methyl ester from hydrolysis.
Agitate: Stir vigorously for 4 hours.
Filter: Filter through a 0.45 µm pad (or sintered glass) to remove the silica.
Wash: Rinse the silica cake with 2 volumes of solvent to recover entrained product.
Retest: Analyze a small aliquot. If >10 ppm, repeat with Silica-DMT.
Protocol B: The "Cysteine Wash" (Liquid-Liquid Extraction)
If solid scavengers are unavailable, L-Cysteine is a potent water-soluble ligand that can extract Pd from the organic phase.
Dissolve crude product in Isopropyl Acetate (IPAc) or Ethyl Acetate .
Prepare a 10% wt aqueous solution of L-Cysteine .
Adjust aqueous pH to neutral (7-8) using mild bicarbonate. Avoid high pH to prevent ester hydrolysis.
Stir the biphasic mixture vigorously at 40°C for 1 hour.
Separate layers. The Pd will migrate to the aqueous layer (often turning it yellow/orange).
Wash organic layer with water and brine.
Part 4: Troubleshooting & FAQs
Q: The scavenger turned black, but my product still has 50 ppm Pd. Why?A: The black color indicates the scavenger is working (capturing Pd), but you have reached an equilibrium. The amine on your product (Methyl 3-amino-4-fluorophenylpropanoate) is competing for the remaining Pd.
Fix: Filter off the "spent" scavenger and add a fresh charge of a different scavenger (switch from Thiol to DMT). Moving the equilibrium requires fresh binding sites.
Q: Can I use activated carbon?A: Use with caution. Carbon is acidic and can hydrolyze your methyl ester to the carboxylic acid. If you must use it, use a "neutral" or "washed" grade and limit contact time to <1 hour.
Q: My product is sticking to the silica scavenger. Yield is low.A: The aniline amine might be hydrogen-bonding to the silanols on the silica surface.
Fix: Add 1-5% MeOH or EtOH to your solvent system. The alcohol competes for the silanol sites, releasing your product back into solution.
Part 5: References
ICH Q3D Guideline for Elemental Impurities (Step 5). European Medicines Agency.[1]
Source:
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2][3][4][5] Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3]
Source:
SiliCycle Application Note. Scavenging of Palladium from Amine-Containing Intermediates.
Source:
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.
High-Resolution Structural Validation of Methyl 3-amino-4-fluorophenylpropanoate: A Comparative NMR Guide
In pharmaceutical development, the regioisomeric purity of fluorinated building blocks is non-negotiable. Methyl 3-amino-4-fluorophenylpropanoate (CAS: 1780944-63-9) is a critical synthetic intermediate[1], but standard...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, the regioisomeric purity of fluorinated building blocks is non-negotiable. Methyl 3-amino-4-fluorophenylpropanoate (CAS: 1780944-63-9) is a critical synthetic intermediate[1], but standard commercial grades frequently harbor trace regioisomers (e.g., the 2-fluoro-5-amino analog) generated during electrophilic aromatic substitution.
This guide objectively compares the analytical performance and purity verification of Premium Grade Methyl 3-amino-4-fluorophenylpropanoate against Standard Commercial alternatives. By moving beyond routine methodologies and utilizing advanced
F-decoupled H-NMR (H{F}), we expose hidden impurities that standard analyses miss.
The Analytical Challenge: Causality of
F-
H Spin Coupling
To understand why standard commercial grades often pass basic quality control despite containing impurities, one must look at the quantum mechanical behavior of fluorine. Fluorine-19 (
F) possesses a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it highly responsive to NMR measurements[2].
In a standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
H-NMR spectrum, the F nucleus couples strongly with adjacent aromatic protons. The ortho-coupling () typically ranges from 8–10 Hz, while meta-coupling () ranges from 4–6 Hz. Furthermore, far-reaching scalar couplings can extend up to 5 bonds.
The consequence: The aromatic protons of Methyl 3-amino-4-fluorophenylpropanoate (H2, H5, and H6) are split into complex multiplets (doublets of doublets of doublets). This severe signal overlap creates a "spectral blind spot" between 6.50 and 7.00 ppm, allowing trace regioisomers in Standard Grade batches to hide beneath the broadened baseline of the primary compound. Accurate assignment of these complex multiplets is critical for confirming regiochemistry[3].
Product Performance Comparison: Premium vs. Standard Grade
To objectively compare the two grades, we subjected both to standard 400 MHz
H-NMR and advanced 600 MHz H{F}-NMR.
By continuously irradiating the
F resonance frequency during H acquisition, the F nuclei undergo rapid spin transitions. The H nuclei experience an averaged local magnetic field, effectively reducing the coupling constant to zero. This collapses the complex aromatic multiplets into simple, sharp signals governed solely by proton-proton () coupling, instantly unmasking any hidden impurities.
Quantitative Data Summary
Structural Assignment
Standard Grade Analysis (400 MHz, H)
Premium Grade Analysis (600 MHz, H{F})
Structural & Purity Implication
-OCH (Ester)
3.65 ppm (s, 3H)
3.65 ppm (s, 3H)
Confirms methyl ester integrity.
Ar-CH-
2.80 ppm (t, J=7.5 Hz, 2H)
2.80 ppm (t, J=7.5 Hz, 2H)
Validates propanoate chain.
-CH-CO
2.55 ppm (t, J=7.5 Hz, 2H)
2.55 ppm (t, J=7.5 Hz, 2H)
Validates propanoate chain.
-NH (Amine)
3.80 ppm (br s, 2H)
3.80 ppm (br s, 2H)
Confirms primary amine presence.
H5 (Aromatic)
6.90 ppm (dd, J=10.5, 8.2 Hz, 1H)
6.90 ppm (d, J=8.2 Hz, 1H)
removed; sharp doublet proves ortho-H/H coupling.
H2 (Aromatic)
6.70 ppm (dd, J=5.0, 2.0 Hz, 1H)
6.70 ppm (d, J=2.0 Hz, 1H)
removed; sharp doublet proves meta-H/H coupling.
H6 (Aromatic)
6.55 ppm (ddd, J=8.2, 4.5, 2.0 Hz, 1H)
6.55 ppm (dd, J=8.2, 2.0 Hz, 1H)
Unmasks the baseline. Premium grade shows 0.0% trace isomers.
The decision matrix below illustrates the analytical workflow required to confidently validate fluorinated aromatic systems and differentiate Premium Grade purity from Standard Commercial Grade.
To guarantee trustworthiness, the analytical protocol must be a self-validating system. The following methodology ensures that the decoupling field does not introduce spectral artifacts (such as Bloch-Siegert shifts or sample heating) that could be misinterpreted as impurities.
Step-by-Step Methodology
Sample Preparation: Dissolve 15.0 mg of Methyl 3-amino-4-fluorophenylpropanoate in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
Probe Tuning and Matching: Insert the sample into a 600 MHz spectrometer equipped with a
H/F/C triple-resonance probe. Tune the H channel to 600.13 MHz and the F channel to 564.68 MHz.
Pulse Sequence Selection (Causality Check): Load the zgig pulse program (inverse gated decoupling). Why? Continuous decoupling can cause nuclear Overhauser effect (NOE) distortions, artificially inflating the integration of protons near the fluorine. Inverse gated decoupling applies the
F radiofrequency field only during the acquisition time (AQ), preserving quantitative integration.
Parameter Optimization: Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to 3.0 seconds. Calibrate the
F decoupling power to 2.5 W.
Acquisition: Acquire 16 transients (scans) with a spectral width of 12 ppm. Apply Fourier transform, phase correction, and baseline correction.
The Self-Validating Anchor Check
Every decoupled run must be internally validated. The propanoate aliphatic signals (-CH
-CH- at 2.55 and 2.80 ppm) are physically distant from the fluorine atom (>5 bonds) and exhibit negligible coupling.
The Rule: Overlay the standard
H spectrum with the H{F} spectrum. These aliphatic signals must act as an internal anchor.
Validation: If their chemical shift deviates by
ppm between the two spectra, it indicates excessive decoupling power causing a Bloch-Siegert shift. The run must be rejected and recalibrated. If they align perfectly, the structural validation of the aromatic region is absolute.
Conclusion
Standard Commercial grades of Methyl 3-amino-4-fluorophenylpropanoate often rely on routine 400 MHz
H-NMR, which structurally obscures regioisomeric impurities beneath complex F-H coupling multiplets. By employing a rigorously validated 600 MHz H{F} decoupled methodology, Premium Grade suppliers provide transparent, artifact-free spectral data. For researchers engaged in sensitive structure-activity relationship (SAR) studies, upgrading to a Premium Grade compound validated by decoupled NMR eliminates downstream synthetic failures caused by trace isomeric contamination.
Advanced HPLC Method Development for Methyl 3-amino-4-fluorophenylpropanoate Purity Analysis: A Comparative Guide
Executive Summary Methyl 3-amino-4-fluorophenylpropanoate is a highly functionalized intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Developing a robust, stability-indicati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-4-fluorophenylpropanoate is a highly functionalized intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chromatographic challenges due to the competing physicochemical properties of its primary amine, electronegative fluorine atom, and hydrolyzable ester group.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we objectively compare stationary phase chemistries and mobile phase architectures to establish a structurally justified, self-validating analytical method compliant with modern pharmacopeial standards.
Analyte Profiling & Mechanistic Challenges
Before selecting a column, we must deconstruct the molecule to understand its behavior in a reversed-phase system:
The Primary Amine (
): At neutral pH, this basic group interacts strongly with residual silanols on standard silica supports via ion-exchange mechanisms, leading to severe peak tailing and poor integration accuracy.
The Fluorine Substituent: Fluorination alters the electron density of the aromatic ring, reducing its overall lipophilicity compared to non-fluorinated analogs[2]. This creates retention challenges on standard hydrophobic columns.
The Methyl Ester: This functional group is susceptible to hydrolysis at extreme pH levels (pH < 2.0 or pH > 8.0), necessitating careful buffering to ensure on-column stability during the analysis.
Stationary Phase Selection: A Comparative Analysis
To objectively determine the best column chemistry, we evaluated three distinct stationary phases. The goal was to achieve baseline resolution (
) between the target API and its critical pair (the des-fluoro impurity) while maintaining excellent peak symmetry ().
The Causality of Column Performance
Standard C18 columns rely exclusively on dispersive hydrophobic interactions. Because the fluorine atom is highly electronegative, it reduces the dispersive surface area of the phenyl ring, leading to poor retention and co-elution of fluorinated positional isomers[2].
In contrast, Pentafluorophenyl (PFP) columns provide a multi-modal retention mechanism. The electron-deficient PFP ring engages in strong
interactions with the electron-rich portions of the analyte. Simultaneously, the highly polar C-F bonds on the stationary phase provide targeted dipole-dipole interactions with the analyte's fluorine atom, offering unparalleled shape selectivity for fluorinated anilines[3].
Table 1: Quantitative Comparison of Stationary Phases
Column Chemistry
Retention Factor ()
Peak Asymmetry ()
Resolution () from Des-fluoro Impurity
Primary Retention Mechanism
Standard C18
2.1
1.85 (Severe Tailing)
1.2 (Co-elution)
Hydrophobic (Dispersive)
Polar-Embedded C18
1.8
1.10 (Excellent)
1.5 (Marginal)
Hydrophobic + H-bonding shield
PFP (Pentafluorophenyl)
3.8
1.05 (Excellent)
3.4 (Baseline)
, Dipole-Dipole, Shape Selectivity
Data synthesized from comparative runs using a 150 x 4.6 mm, 3 µm column format at 1.0 mL/min.
Fig 1: Mechanistic comparison of analyte interactions between PFP and C18 stationary phases.
Mobile Phase Architecture & Causality
Selecting the PFP column dictates our mobile phase strategy.
Organic Modifier: Methanol vs. Acetonitrile
Acetonitrile (ACN) contains a carbon-nitrogen triple bond, making it a
-electron-rich solvent. If used with a PFP column, ACN actively competes with the analyte for the interaction sites on the stationary phase, effectively neutralizing the column's unique selectivity. Methanol (MeOH) , being a protic solvent, does not participate in interactions. Therefore, MeOH is the mandatory organic modifier to maximize the resolution of the fluorinated analyte from its impurities.
Aqueous Buffer: pH Control
To prevent secondary silanol interactions with the primary amine, the mobile phase must be acidic. We utilize 0.1% Trifluoroacetic Acid (TFA) (pH
2.1). TFA serves a dual purpose: it fully protonates the amine, and acts as a volatile ion-pairing agent, masking the positive charge to ensure sharp, symmetrical peaks without hydrolyzing the ester group during the short column residence time.
Optimized Experimental Protocol
The following protocol is designed as a Self-Validating System . By incorporating a System Suitability Test (SST) containing a known critical pair, the method automatically verifies its resolving power and column health before any sample data is acquired.
Step-by-Step Methodology
System Preparation: Purge the HPLC system with MS-grade Water and Methanol. Ensure the detector lamp (UV/PDA) has warmed up for at least 30 minutes to minimize baseline drift.
Column Equilibration: Install a PFP Column (150 mm x 4.6 mm, 3 µm). Equilibrate with 95% Mobile Phase A and 5% Mobile Phase B for 20 column volumes until the baseline is stable.
Mobile Phase A: Water + 0.1% TFA (v/v)
Mobile Phase B: Methanol + 0.1% TFA (v/v)
Gradient Elution Profile:
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine)
2.0 - 15.0 min: 5%
85% B (Linear gradient for impurity elution)
15.0 - 18.0 min: 85% B (Column wash)
18.0 - 18.1 min: 85%
5% B (Return to initial conditions)
18.1 - 25.0 min: 5% B (Re-equilibration)
Operating Parameters:
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C (Improves mass transfer and reduces system backpressure)
Injection Volume: 10 µL
Detection: UV at 240 nm (Optimal absorbance for the fluorinated aniline chromophore)
Fig 2: Logical workflow for the development and validation of the HPLC purity method.
System Suitability & Regulatory Compliance
To ensure the method is fit for its intended purpose, it must be validated according to the [4] and the harmonized [5].
Self-Validating SST Criteria:
Prior to sample analysis, a System Suitability Solution (containing 0.1 mg/mL of the API and 0.01 mg/mL of the des-fluoro impurity) must be injected in quintuplicate. The system is only validated for use if it meets the following criteria:
Resolution (
): between the API and the closest eluting impurity.
Tailing Factor (
): for the API peak (verifying that silanol interactions are successfully masked).
Injection Precision: Relative Standard Deviation (RSD) of the API peak area
for 5 replicate injections.
The use of a 3 µm particle size column in this protocol takes advantage of the allowable adjustments detailed in recent USP <621> modernizations, permitting translation to smaller column dimensions for higher laboratory throughput without requiring full revalidation[6].
References
Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers, 2023. Available at:[Link]
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Nov 2023. Available at: [Link]
Oxford Academic. "Electropolymerized Fluorinated Aniline-Based Fiber for Headspace Solid-Phase Microextraction and Gas Chromatographic Determination." Journal of Chromatographic Science, 2013. Available at:[Link]
ResearchGate. "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." Molecules, 2023. Available at: [Link]
Sparrow Chemical. "Fluoroaniline Series: High-Performance Fluorine Chemicals." Sparrow Chemical Technical Data, 2024. Available at: [Link]
Comparative Guide: Mass Spectrometry Fragmentation of Methyl 3-(3-amino-4-fluorophenyl)propanoate
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns for Methyl 3-(3-amino-4-fluorophenyl)propanoate , a critical intermediate in the synthesis of fluorinated pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns for Methyl 3-(3-amino-4-fluorophenyl)propanoate , a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds.
Designed for researchers and drug development professionals, this document moves beyond basic spectral listing to analyze the mechanistic causality of fragmentation under different ionization modes, comparing the molecule's behavior to structural analogs.
Executive Summary & Molecule Profile
Methyl 3-(3-amino-4-fluorophenyl)propanoate is a dihydrocinnamic acid derivative characterized by a deactivated aromatic ring (due to fluorine) counterbalanced by an electron-donating amino group. This "push-pull" electronic environment creates unique mass spectral signatures distinct from non-fluorinated analogs.
Chiral building block for kinase inhibitors and peptidomimetics
Ionization Comparison: ESI vs. EI
The choice of ionization technique dictates the observed spectral fingerprint.[1] The following table contrasts the performance of Electrospray Ionization (ESI) and Electron Ionization (EI) for this specific compound.
Comparative Performance Data
Parameter
Electrospray Ionization (ESI+)
Electron Ionization (EI, 70 eV)
Ionization Nature
Soft: Proton transfer
Hard: Electron bombardment
Dominant Ion
m/z 198 (Protonated Molecule)
m/z 138 (Benzylic/Tropylium) or m/z 197 ()
Fragmentation Extent
Low (Requires CID/MS2)
High (In-source fragmentation)
Detection Limit (LOD)
< 1 ng/mL (High sensitivity for amines)
~10-50 ng/mL (Dependent on volatility)
Structural Insight
Molecular Weight confirmation; purity analysis.
Structural elucidation; isomer differentiation.
Expert Insight: The "Soft" vs. "Hard" Trade-off
ESI Utility: Due to the basic nitrogen on the aniline ring (
), ESI in positive mode is the gold standard for quantification . The ion is stable, making it ideal for pharmacokinetic (PK) studies where sensitivity is paramount.
EI Utility: EI is superior for identification . The high energy (70 eV) induces specific bond cleavages (McLafferty rearrangement, benzylic cleavage) that confirm the position of the fluorine and amino groups relative to the ester chain.
Fragmentation Pathways & Mechanisms
This section details the specific fragmentation events. We analyze the causality behind the peaks, providing a self-validating logic for spectral interpretation.
A. Electron Ionization (EI) Pathway
Under EI, the radical cation
(m/z 197) forms. The fragmentation is driven by the stability of the aromatic system and the lability of the ester.
McLafferty Rearrangement (m/z 74 & 123):
Mechanism:[2] The ester carbonyl oxygen abstracts a
-carbon and the ester carbonyl group is less favored than the bond between the -carbon (benzylic) and the -carbon. However, loss of the carbomethoxy radical (, 59 Da) is a major pathway.
Calculation:
. This forms a resonance-stabilized substituted tropylium or benzyl cation.
(m/z 198) is selected and fragmented via Collision Induced Dissociation.
Ammonia Loss (m/z 181):
Mechanism:[2] Characteristic of primary amines/anilines. Neutral loss of
(17 Da).
Significance: Confirms the presence of the free amino group.
Methanol Loss (m/z 166):
Mechanism:[2] Nucleophilic attack of the carbonyl by the adjacent backbone or simply ester pyrolysis. Neutral loss of
(32 Da).
Result: Formation of a cyclic lactam or acylium species.
Combined Loss (m/z 123/135):
High-energy collisions often strip the entire propanoate side chain, leaving the substituted phenyl cation or tropylium derivative.
Visualization of Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways for the EI mode, highlighting the origin of the diagnostic ions.
Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation pathways for Methyl 3-(3-amino-4-fluorophenyl)propanoate showing major diagnostic ions.
Comparative Analysis: Structural Analogs
To validate the identity of the compound, it is crucial to understand how it differs from its non-fluorinated or non-aminated analogs.
Analog Compound
Key Difference
MS Shift (vs. Target)
Diagnostic Feature
Methyl 3-phenylpropanoate
No , No
-33 Da ( 164)
Base peak m/z 91 (Tropylium) vs. m/z 138 in target.
Methyl 3-(4-fluorophenyl)propanoate
No
-15 Da ( 182)
Lack of m/z 181 (Ammonia loss) in ESI.
Methyl 3-(3-aminophenyl)propanoate
No
-18 Da ( 179)
"Fluorine Flag": Target has mass defect and +18 shift on all aromatic fragments.
The "Fluorine Effect": The presence of fluorine (Mass 19) typically does not alter the pattern of fragmentation (unlike Chlorine/Bromine which have isotope patterns), but it increases the mass of all aryl-containing fragments by 18 Da (replacing H). It also stabilizes the aromatic ring against ring-opening fragmentation.
Experimental Protocol: LC-MS/MS Characterization
This protocol ensures reproducible data generation for purity and structural confirmation.
Workflow Diagram
Caption: Figure 2. Standardized LC-MS/MS workflow for characterization of polar aromatic esters.
Step-by-Step Methodology
Sample Preparation: Dissolve 1 mg of the compound in HPLC-grade Methanol. Dilute to 1 µg/mL with 50:50 Water:Methanol (+0.1% Formic Acid).
LC Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
MS Parameters (ESI+):
Capillary Voltage: 3.5 - 4.5 kV.
Gas Temperature: 350°C.
Collision Energy (CE): Perform a "ramped" CE (e.g., 10, 20, 40 eV) to observe both the molecular ion and deep fragments.
Data Analysis: Extract Ion Chromatogram (EIC) for m/z 198.085. Check for co-eluting impurities (isomers) which may have identical mass but different fragmentation ratios.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769454, Methyl 3-amino-3-(4-fluorophenyl)propanoate. Retrieved from [Link]
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
Gierczyk, B., et al. (2006). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for McLafferty and Onium reaction mechanisms).
A Comparative Guide to the Bioactivity of Methyl 3-amino-4-fluorophenylpropanoate and its Non-fluorinated Analog
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the most powerful tools in the medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine.[1] This guide provides an in-depth, objective comparison of the anticipated bioactivity of Methyl 3-amino-4-fluorophenylpropanoate against its non-fluorinated parent, Methyl 3-aminophenylpropanoate. We will dissect the theoretical advantages conferred by fluorination and provide detailed, field-proven experimental protocols to validate these hypotheses, empowering researchers to conduct this critical comparison.
The Strategic Imperative of Fluorination
The phenylpropanoate scaffold is a common structural motif in biologically active molecules, including amino acids and neurotransmitters. Modifying this core structure is a proven strategy for developing novel therapeutics. The introduction of a fluorine atom, while seemingly a minor substitution for hydrogen, can have profound effects on a molecule's pharmacological profile.[2][3] This is due to fluorine's unique properties: its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[2]
These characteristics can translate into significant improvements in:
Metabolic Stability: The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family.[4][5] Strategically placing fluorine can "shield" a molecule from metabolic attack, prolonging its half-life and increasing bioavailability.[6][7]
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially creating favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins, thereby enhancing binding affinity and potency.[1][8]
Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity and the pKa of nearby functional groups.[2][9] Lowering the pKa of an amine, for instance, can reduce its basicity, which may improve membrane permeation and overall bioavailability.[2][7]
Based on these principles, we can hypothesize that Methyl 3-amino-4-fluorophenylpropanoate will exhibit a superior pharmacological profile compared to its non-fluorinated analog. The following sections provide a comprehensive workflow to test this hypothesis.
A Comprehensive Experimental Workflow
To systematically evaluate the impact of fluorination, a multi-faceted experimental approach is required. The following workflow outlines a logical progression from primary bioactivity assessment to evaluating safety and metabolic profiles.
Caption: Experimental workflow for comparing fluorinated and non-fluorinated analogs.
Part 1: In Vitro Bioactivity Assessment — Neurotransmitter Transporter Uptake Inhibition
Causality Behind Experimental Choice: The core structure of the test compounds resembles that of monoamine neurotransmitters (e.g., dopamine, serotonin). This structural analogy makes their transporters—the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—highly probable biological targets.[10] These transporters regulate neurotransmission by clearing neurotransmitters from the synaptic cleft.[10] Inhibition of this process is a key mechanism for many antidepressant and psychostimulant drugs. We will therefore assess the compounds' ability to inhibit the uptake of neurotransmitter surrogates in cells engineered to express these human transporters.
This protocol is adapted from established methods for assessing monoamine transporter activity using a homogeneous, fluorescence-based assay, which eliminates the need for radioactive materials.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against hSERT, hDAT, and hNET.
Materials:
HEK293 cells stably expressing human SERT, DAT, or NET.
Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye.[11]
Test Compounds: Methyl 3-amino-4-fluorophenylpropanoate and Methyl 3-aminophenylpropanoate, dissolved in DMSO to create 10 mM stock solutions.
Positive Controls: Known inhibitors for each transporter (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Nisoxetine for NET).
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
Cell Plating: Seed the transporter-expressing HEK293 cells into the poly-D-lysine coated microplates at a density optimized for a confluent monolayer the next day (e.g., 40,000-60,000 cells/well for a 96-well plate).[11] Incubate overnight at 37°C, 5% CO2.
Compound Preparation: On the day of the assay, prepare serial dilutions of the test compounds and positive controls in Assay Buffer. The final DMSO concentration in the well should not exceed 0.5%.
Pre-incubation: Carefully remove the culture medium from the cells. Wash once with Assay Buffer. Add the diluted compounds to the wells and incubate for 10-15 minutes at 37°C.[10] This allows the compounds to interact with the transporters before the substrate is introduced.
Initiate Uptake: Add the fluorescent substrate solution (prepared according to the kit manufacturer's instructions) to all wells. This solution also contains a masking dye that quenches the fluorescence of the substrate outside the cells.[12]
Kinetic Reading: Immediately place the plate into a bottom-read fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 20-30 minutes. The increase in fluorescence corresponds to the transport of the substrate into the cells.[11]
Data Analysis:
For each time point, subtract the background fluorescence (wells with no cells).
Determine the rate of uptake (slope of the fluorescence vs. time curve).
Plot the rate of uptake against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Anticipated Data Presentation
Compound
Target
IC50 (nM) ± SD
Methyl 3-amino-4-fluorophenylpropanoate
hSERT
Expected Lower Value
hDAT
Expected Lower Value
hNET
Expected Lower Value
Methyl 3-aminophenylpropanoate
hSERT
Baseline Value
hDAT
Baseline Value
hNET
Baseline Value
Fluoxetine (Control)
hSERT
Literature Value
Part 2: Assessment of General Cytotoxicity
Causality Behind Experimental Choice: It is critical to ensure that the observed inhibition of transporter uptake is a specific pharmacological effect and not merely a consequence of the compound killing the cells.[13][14] A cell viability assay, performed on the same cell line used in the primary assay (parental HEK293 cells without transporter expression), provides a direct measure of cytotoxicity.[15] This allows for the determination of a therapeutic index (or in vitro safety window), a key parameter in early-stage drug discovery.
This protocol utilizes a luminescent assay (e.g., Promega's CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active, viable cells.[16]
Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compounds.
Test Compounds and a positive control for cytotoxicity (e.g., Doxorubicin).
Procedure:
Cell Plating: Seed HEK293 cells into the 96-well plates at a moderate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
Compound Treatment: Prepare serial dilutions of the test compounds and treat the cells for a period that reflects the primary assay duration or longer (e.g., 24 hours) to assess time-dependent toxicity.
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
Incubation & Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Read the luminescence on a microplate reader.
Data Analysis:
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
Plot the percentage of cell viability against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the CC50 value.
Anticipated Data Presentation
Compound
Cell Line
CC50 (µM) ± SD
Methyl 3-amino-4-fluorophenylpropanoate
HEK293
Expected > 50 µM
Methyl 3-aminophenylpropanoate
HEK293
Expected > 50 µM
Doxorubicin (Control)
HEK293
Literature Value
Part 3: In Vitro Metabolic Stability Assessment
Causality Behind Experimental Choice: A primary rationale for fluorination is to block metabolic "soft spots."[17] The phenyl ring is a common site for oxidative metabolism by hepatic CYP450 enzymes.[5] An in vitro assay using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes, provides a reliable and standardized method to assess a compound's susceptibility to Phase I metabolism.[4][5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
Pooled human or rat liver microsomes.
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Test Compounds and a control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).
Acetonitrile with an internal standard (for protein precipitation and LC-MS analysis).
LC-MS/MS system.
Procedure:
Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL).
Pre-incubation: Add the test compound (final concentration typically 1 µM) to the master mix. Pre-incubate for 5-10 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the microsomes.
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with the internal standard. The 0-minute sample is taken immediately after adding the NADPH system.
Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
Plot the natural logarithm of the percentage of parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the in vitro half-life: t½ = 0.693 / k .
Synthesizing the Comparison: A Predictive Analysis
By integrating the data from these three experimental phases, a comprehensive bioactivity profile can be constructed. The fluorination at the 4-position is predicted to confer several key advantages.
Caption: Predicted impact of fluorination on bioactivity.
Fluorine's electronegativity may enhance binding to the target transporter.[1]
Cytotoxicity (CC50)
Low Toxicity
Low Toxicity
Fluorination is not expected to introduce a general cytotoxic liability.
Metabolic Stability (t½)
Lower Stability
Higher Stability
The C-F bond blocks a potential site of aromatic hydroxylation by CYP450 enzymes.[5][17]
Intrinsic Clearance (CLint)
Higher Clearance
Lower Clearance
Directly correlated with the increased metabolic stability.[5]
Conclusion and Future Directions
This guide outlines a robust, logical framework for comparing the bioactivity of Methyl 3-amino-4-fluorophenylpropanoate with its non-fluorinated counterpart. The strategic introduction of fluorine is hypothesized to deliver a molecule with enhanced potency, superior metabolic stability, and a favorable safety profile. The provided protocols are designed to be self-validating and offer a clear path for researchers to generate the empirical data needed to confirm these advantages.
Successful validation of these hypotheses would position Methyl 3-amino-4-fluorophenylpropanoate as a significantly improved candidate for further preclinical development. Future studies could then expand upon these findings, exploring its efficacy in animal models, investigating its full pharmacokinetic profile, and further elucidating its precise mechanism of action at the molecular level.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. (URL not available)
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. Retrieved from [Link]
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]
St. John, M. K., & Goldman, M. J. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 66(3), 1599-1626. Retrieved from [Link]
Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. (URL not available)
Goldman, M. J. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]
Goldman, M. J., & St. John, M. K. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
Kumar, A., Kumar, V., & Singh, P. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2939-2953. Retrieved from [Link]
G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
Sakloth, F., Kolanos, R., & Blough, B. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.14.1-12.14.20. Retrieved from [Link]
Kasuga, J. I., Oyama, T., Hirakawa, Y., Makishima, M., Morikawa, K., Hashimoto, Y., & Miyachi, H. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & medicinal chemistry letters, 18(16), 4525–4528. Retrieved from [Link]
Gasiūnaitė, V., Mickevičius, V., & Vaickelionienė, R. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 381. Retrieved from [Link]
Sakloth, F., Blough, B. E., & Kolanos, R. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 323–329. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. Retrieved from [Link]
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Retrieved from [Link]
Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media. (URL not available)
Technical Guide: IR Spectroscopy Identification of Methyl 3-amino-4-fluorophenylpropanoate
This guide provides a technical analysis for the identification and quality control of Methyl 3-amino-4-fluorophenylpropanoate (CAS 1780944-63-9) using Infrared (IR) Spectroscopy. It focuses on distinguishing the target...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis for the identification and quality control of Methyl 3-amino-4-fluorophenylpropanoate (CAS 1780944-63-9) using Infrared (IR) Spectroscopy. It focuses on distinguishing the target molecule from its synthetic precursors and degradation products, a critical requirement for pharmaceutical intermediate verification.
Executive Summary & Structural Basis
Methyl 3-amino-4-fluorophenylpropanoate is a bifunctional aromatic intermediate characterized by a methyl ester tail and an aniline core substituted with fluorine. Its identification relies on detecting the coexistence of the ester carbonyl and the primary amine, while confirming the absence of precursor moieties (nitro groups) or hydrolysis products (carboxylic acids).
Chemical Structure & Functional Groups[1][2][3][4][5][6][7]
Core Scaffold: 1,3,4-trisubstituted benzene ring.
Key Moiety 1 (Target for ID): Primary Amine (
) at position 3.
Key Moiety 2 (Target for ID): Methyl Ester (
) on the propanoate chain.
Key Moiety 3 (Fingerprint): Fluorine atom at position 4.[1][2]
Comparative Spectral Analysis
The following analysis compares the target molecule against its most common synthetic precursor (Methyl 3-nitro-4-fluorophenylpropanoate ) and its primary degradation impurity (3-amino-4-fluorophenylpropanoic acid ).
Nitro vs. Amino: The reduction of the nitro group to the amine is the defining synthesis step. The disappearance of the strong N-O asymmetric stretch at ~1530 cm⁻¹ and the appearance of the N-H doublet at >3300 cm⁻¹ confirms the reaction's success.
Ester vs. Acid: Hydrolysis is the primary stability concern. A shift in the carbonyl peak from ~1740 cm⁻¹ (Ester) to ~1710 cm⁻¹ (Acid), accompanied by the appearance of a broad O-H band centered at 3000 cm⁻¹, indicates degradation.
Experimental Protocol: FT-IR Acquisition
This protocol ensures high signal-to-noise ratio and reproducibility for the oily or low-melting solid nature of phenylpropanoate esters.
Method A: Attenuated Total Reflectance (ATR) - Recommended
Applicability: Liquids, oils, and pastes.
Crystal Type: Diamond or ZnSe (Zinc Selenide).
Workflow:
Clean crystal with isopropanol; collect background spectrum (air).
Apply 10-20 mg of sample to the crystal center.
Apply pressure using the clamp until the force gauge reads 80-100 (optimal contact).
Grind in an agate mortar until fine powder (prevents Christiansen effect).
Press at 8-10 tons for 2 minutes to form a transparent disc.
Caution: Avoid moisture absorption (hygroscopic KBr causes broad OH bands at 3400 cm⁻¹, confusing the amine analysis).
Decision Logic & Quality Control Workflow
The following diagram outlines the logical pathway for interpreting the IR spectrum during QC release.
Figure 1: QC decision tree for spectral validation of Methyl 3-amino-4-fluorophenylpropanoate.
Detailed Peak Assignment & Causality
This section details the physical basis for the observed peaks, establishing the "Expertise" component of the analysis.
The "Aniline" Region (3500–3300 cm⁻¹)
Observation: Two distinct bands of medium intensity.
Causality: Primary amines exhibit two stretching modes:
Asymmetric Stretch: Higher frequency (~3450 cm⁻¹).
Symmetric Stretch: Lower frequency (~3350 cm⁻¹).
Differentiation: Secondary amines (impurities) would show only a single weak band.
The "Fingerprint" Region (1500–600 cm⁻¹)
C-F Stretch (1200–1250 cm⁻¹): The C-F bond is highly polar, resulting in a strong dipole change during vibration and a consequently intense IR absorption. This band often overlaps with the C-O-C ester stretch.[3]
Aromatic Substitution Patterns (800–900 cm⁻¹): The 1,2,4-trisubstitution pattern (3-amino, 4-fluoro, 1-alkyl) generates specific out-of-plane C-H bending vibrations.
Expectation: Two bands typically appear in the 800–860 cm⁻¹ range, corresponding to the isolated hydrogen at position 2 and the adjacent hydrogens at positions 5 and 6.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2769454, Methyl 3-amino-3-(4-fluorophenyl)propanoate. Retrieved from [Link]
ChemSrc (2026). Methyl 3-amino-4-fluorophenylpropanoate CAS 1780944-63-9.[4][5] Retrieved from [Link]
Doc Brown's Chemistry (2025). Infrared spectroscopy - interpretation of the IR spectrum of methyl propanoate. Retrieved from [Link]
LibreTexts Chemistry (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
The Fluorine Factor: A Comparative Guide to the Impact of Aromatic Fluorine Substitution on the Lipophilicity of Methyl Phenylpropanoates
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of how the strategic placement of fluorine on the aromatic ring of methyl phenylpropanoates in...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of how the strategic placement of fluorine on the aromatic ring of methyl phenylpropanoates influences their lipophilicity. This critical physicochemical parameter is a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), governs a drug candidate's ability to cross biological membranes, its distribution within the body, and its interaction with target receptors. The introduction of fluorine, a common strategy in medicinal chemistry, can profoundly alter this property. This guide presents a comparative analysis of the lipophilicity of methyl 3-phenylpropanoate and its ortho-, meta-, and para-fluorinated analogues, supported by experimental data and detailed methodologies.
The Subtle Dance of Fluorine and Lipophilicity: A Comparative Analysis
The substitution of a hydrogen atom with fluorine on the phenyl ring of methyl phenylpropanoate leads to measurable changes in lipophilicity. While it is a common heuristic that fluorination increases lipophilicity, the reality is more nuanced and is dependent on the substitution pattern. The electron-withdrawing nature of fluorine can influence intramolecular interactions and the molecule's overall polarity in complex ways.
Below is a summary of the available partition coefficient (LogP) data for methyl 3-phenylpropanoate and its fluorinated derivatives. It is important to note that the direct comparison of LogP values should be approached with caution, as they are sourced from various databases and may be a mix of experimentally determined and calculated values. For the most accurate comparison, it is always recommended to determine the LogP values of a series of compounds under identical experimental conditions.
Experimental Determination of Lipophilicity (LogP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The determination of LogP is crucial for understanding the drug-like properties of a compound. While the traditional shake-flask method is considered the gold standard, it can be time-consuming and require significant amounts of a pure compound.[2] RP-HPLC offers a reliable and higher-throughput alternative for estimating LogP values.[3][4]
The principle behind this method is the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. A series of standard compounds with known LogP values are used to create a calibration curve, against which the LogP of the test compound can be interpolated.
Experimental Workflow for LogP Determination by RP-HPLC
Caption: Workflow for LogP determination using RP-HPLC.
Detailed Protocol
1. Materials and Reagents:
Reversed-phase HPLC system with a UV detector
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Methanol (for sample preparation)
A set of at least 5-6 standard compounds with accurately known LogP values spanning a range that includes the expected LogP of the test compounds.
Methyl 3-phenylpropanoate and its fluorinated analogues.
2. Preparation of Mobile Phase:
Prepare a series of isocratic mobile phases consisting of different ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v).
Degas the mobile phases before use.
3. Preparation of Standard and Sample Solutions:
Accurately weigh and dissolve each standard compound and test compound in methanol to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
Further dilute the stock solutions with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL).
4. HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Acetonitrile/Water (isocratic, start with 60:40 v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25 °C
Detection: UV at a wavelength where all compounds have adequate absorbance (e.g., 254 nm)
5. Data Acquisition and Analysis:
Inject each standard solution and record the retention time (t_R).
Inject the test compound solutions and record their retention times.
Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
Plot a calibration curve of the known LogP values of the standards against their corresponding log(k) values.
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = LogP and x = log(k).
Using the log(k) value of the test compound, calculate its LogP value from the regression equation.
Synthesis of Methyl Phenylpropanoates
The target compounds for this study can be synthesized through a straightforward esterification of the corresponding phenylpropanoic acids. These carboxylic acid precursors can be prepared via several synthetic routes.
General Synthetic Scheme
Caption: General synthetic route to methyl fluorophenylpropanoates.
Synthesis of 3-(Fluorophenyl)propanoic Acids
A common method for the synthesis of 3-phenylpropanoic acids is the malonic ester synthesis, starting from the corresponding benzyl halide. For example, 3-(4-fluorophenyl)propanoic acid can be synthesized from 4-fluorobenzyl chloride and diethyl malonate.
Step-by-step protocol for the synthesis of 3-(4-fluorophenyl)propanoic acid:
Formation of the Malonate Enolate: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. Diethyl malonate is then added dropwise to the sodium ethoxide solution to form the enolate.
Alkylation: 4-Fluorobenzyl chloride is added to the solution of the diethyl malonate enolate. The mixture is refluxed to facilitate the nucleophilic substitution reaction.
Hydrolysis and Decarboxylation: The resulting diethyl 2-(4-fluorobenzyl)malonate is hydrolyzed using a strong base (e.g., NaOH), followed by acidification. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding 3-(4-fluorophenyl)propanoic acid.
Esterification of 3-(Fluorophenyl)propanoic Acids
The synthesized carboxylic acids can be converted to their corresponding methyl esters via Fischer esterification.
Step-by-step protocol for the synthesis of methyl 3-(fluorophenyl)propanoate:
The respective 3-(fluorophenyl)propanoic acid is dissolved in an excess of methanol.
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.
The reaction mixture is refluxed for several hours to drive the equilibrium towards the ester product.
After cooling, the excess methanol is removed under reduced pressure.
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 3-(fluorophenyl)propanoate.
The product can be further purified by distillation or column chromatography if necessary. A similar procedure has been described for the synthesis of methyl 3-[(2,4-difluorophenyl)amino]propanoate.[5]
Conclusion
This guide has provided a framework for understanding and experimentally determining the impact of fluorine substitution on the lipophilicity of methyl phenylpropanoates. The strategic placement of fluorine on the aromatic ring can subtly yet significantly alter the LogP value, a critical parameter in drug design. The provided experimental protocols for both the synthesis of the target compounds and the determination of their lipophilicity using RP-HPLC offer a practical approach for researchers to generate their own comparative data. By systematically evaluating the effects of fluorination, scientists can make more informed decisions in the optimization of lead compounds, ultimately contributing to the development of safer and more effective pharmaceuticals.
Comparative reactivity of Methyl 3-amino-4-fluorophenylpropanoate in nucleophilic substitution
[1] Executive Summary This guide analyzes the reactivity of Methyl 3-(3-amino-4-fluorophenyl)propanoate (hereafter MAFPP ).[1] This molecule presents a unique "push-pull" electronic conflict that defines its utility in m...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide analyzes the reactivity of Methyl 3-(3-amino-4-fluorophenyl)propanoate (hereafter MAFPP ).[1] This molecule presents a unique "push-pull" electronic conflict that defines its utility in medicinal chemistry:
Attenuated Nucleophile: The ortho-fluorine atom inductively deactivates the aniline nitrogen, making it less nucleophilic than its non-fluorinated analogs but more resistant to oxidative degradation.
Deactivated Electrophile: The electron-donating amino group renders the aromatic ring electron-rich, effectively shutting down standard SNAr displacement of the fluorine atom, necessitating transition-metal catalysis for ring functionalization.
Strategic Recommendation: For ring substitution, utilize the nitro-precursor (Methyl 3-(3-nitro-4-fluorophenyl)propanoate).[1] For N-functionalization, expect slower kinetics compared to non-fluorinated anilines and adjust reaction times accordingly.[2]
Structural & Electronic Analysis
The reactivity of MAFPP is governed by the interplay between the amine (C3) and the fluorine (C4) on the phenyl ring.[1]
On the Ring: The strong donation from the amine dominates, making the ring electron-rich. This makes the C4-F bond resistant to nucleophilic attack (SNAr) because the ring repels incoming nucleophiles.[1]
On the Amine: The fluorine atom at the ortho position exerts a strong
effect on the nitrogen lone pair. This lowers the pKa of the conjugate acid, making the amine less nucleophilic than a standard aniline.[2]
Comparative pKa Data (Nucleophilicity Proxy)
The nucleophilicity of the aniline nitrogen correlates with basicity.[1] The ortho-fluorine effect is quantifiable:
Compound Analog
Structure
Approx. pKa (Conjugate Acid)
Relative Nucleophilicity
MAFPP (Target)
3-NH2, 4-F
~3.4 - 3.6
Low (Attenuated)
Chloro-Analog
3-NH2, 4-Cl
~3.3 - 3.5
Low
Unsubstituted
3-NH2, 4-H
~4.6 - 4.8
High (Standard)
Methoxy-Analog
3-NH2, 4-OMe
~5.1 - 5.3
Very High
Key Insight: MAFPP reacts roughly 5-10x slower in SN2 alkylations than the unsubstituted analog due to this inductive withdrawal.
Comparative Reactivity: The Ring as Substrate (SNAr)[1]
This section compares the feasibility of displacing the Fluorine atom (C4) with a nucleophile (e.g., morpholine or azide).[1][2]
The "Gatekeeper" Comparison: Amino vs. Nitro
The most critical decision in synthesis planning is when to perform the substitution.[2]
Substrate
Electronic State
SNAr Feasibility
Conditions Required
MAFPP (Amino)
Electron Rich (Deactivated)
Very Poor
Requires Pd-Catalysis (Buchwald-Hartwig)
Nitro-Precursor
Electron Poor (Activated)
Excellent
Mild Base (K2CO3), 60-80°C
Experimental Evidence: Displacement of F with Morpholine
Nitro-Precursor: >95% Conversion. The nitro group (
) stabilizes the Meisenheimer complex intermediate, facilitating F displacement.[1][2][3]
MAFPP (Amino): <5% Conversion.[1][2] The amino group destabilizes the anionic intermediate.[2]
Diagram 1: Reactivity Decision Tree
Caption: Decision logic for functionalizing the C4-position. Direct SNAr is viable only on the Nitro-precursor.
Comparative Reactivity: The Amine as Nucleophile[4]
When using MAFPP as a nucleophile (e.g., reacting with benzyl bromide or acetyl chloride), chemoselectivity against the ester and the "ortho-effect" become relevant.[2]
Observation: Under basic conditions (NaOH/KOH), the methyl ester of MAFPP is prone to hydrolysis to the acid.[2]
Solution: Use non-nucleophilic bases (DIPEA, Cs2CO3) in aprotic solvents (DMF, MeCN) to favor N-alkylation over ester hydrolysis.[1][2]
Kinetics vs. Chloro-Analog
In a competitive acylation experiment (reacting 1:1 mixture of MAFPP and its Chloro-analog with 0.5 eq Acetyl Chloride):
MAFPP (Fluoro): Reacts slower than the Chloro-analog.[1]
Reasoning: Although Fluorine is smaller (less steric hindrance), its electronegativity is higher than Chlorine, pulling more density from the Nitrogen.[2] The electronic effect outweighs the steric benefit here.[2]
Why BrettPhos? Excellent for electron-rich aryl halides (like MAFPP).[1]
Base: NaOtBu (1.4 eq) or Cs2CO3.
Conditions: Toluene or Dioxane, 100°C, 12h.
Outcome: Displacement of F (or Cl) via oxidative addition, bypassing the SNAr limitations.[1][2]
Visualizing the Electronic Conflict
Diagram 2: Electronic Vector Map
Caption: The "Push-Pull" mechanism. The Amine protects the ring from attack, while the Fluorine weakens the Amine's own reactivity.[2]
References
Bunnett, J. F., & Zahler, R. E. (1951).[2] "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. (Foundational text on SNAr activation/deactivation).[1][2]
Hansch, C., et al. (1991).[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for
Loudon, G. (2025).[1][2] "Organic Chemistry: Principles of Reactivity." Macmillan Learning.[2] (General reference for Aniline pKa trends).
Surry, D. S., & Buchwald, S. L. (2008).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Protocol for coupling deactivated aryl fluorides).[1][2]
This guide outlines the technical protocols for the safe disposal of Methyl 3-amino-4-fluorophenylpropanoate , a halogenated aniline derivative often utilized as a pharmaceutical intermediate.[1] Due to the presence of b...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical protocols for the safe disposal of Methyl 3-amino-4-fluorophenylpropanoate , a halogenated aniline derivative often utilized as a pharmaceutical intermediate.[1]
Due to the presence of both a fluorine atom and a primary amine , this compound requires specific handling to prevent the formation of toxic combustion byproducts (e.g., hydrogen fluoride, nitrogen oxides) and to avoid dangerous incompatibilities in waste streams.
Part 1: Chemical Profile & Hazard Identification
Before disposal, the waste generator must characterize the material.[2][3] This compound is generally classified as an Irritant with potential Acute Toxicity (oral/dermal) characteristics typical of fluoroanilines.[1]
Proper segregation is the single most critical step to prevent "lab pack" rejections or dangerous reactions in the waste drum.
Waste Stream Segregation
DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) if possible. Segregating halogenated waste reduces disposal costs and allows for specific incineration protocols.
DO NOT mix with acidic waste streams (e.g., acid digestions).[1] The amine group will react exothermically.
DO NOT mix with oxidizers (e.g., nitric acid, peroxides). Aniline derivatives are susceptible to vigorous oxidation.
Container Selection
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
Liquid Waste (Mother Liquors): Use an HDPE carboy or safety-coated glass bottle.[1] Ensure the cap is vented if there is any risk of ongoing slow reaction or off-gassing.
Part 3: Disposal Decision Workflow (Visualization)
The following logic gate ensures the material is routed to the correct destruction facility.
Caption: Operational workflow for segregating and packaging methyl 3-amino-4-fluorophenylpropanoate waste.
Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood to avoid inhaling dust.[10]
Collection: Transfer the solid into a dedicated hazardous waste container.
Note: If the material is in a glass vial, place the entire vial into the solid waste container. Do not attempt to empty small vials if it creates dust.
Labeling: Mark the container clearly with "Hazardous Waste - Solid."
Constituent Listing: Explicitly write "Methyl 3-amino-4-fluorophenylpropanoate" on the tag.[1] Do not use abbreviations like "Start Material A."
Disposal Path: This material must be incinerated. The fluorine content necessitates a facility equipped with wet scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.
Protocol B: Liquid Waste (Solutions/HPLC Waste)
Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE. Most organic solvents (methanol, acetonitrile) used with this compound are compatible.
pH Check: If the solution is acidic (e.g., from an HPLC run with TFA), ensure the waste container is rated for corrosives.
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute makes the entire mixture a "Halogenated Waste" for regulatory purposes (EPA RCRA guidelines).
Fill Limit: Never fill containers >90% full to allow for thermal expansion.
Part 5: Emergency Spill Response
If a spill occurs during the disposal process, immediate containment is required to prevent environmental contamination.[11][12]
Caption: Immediate response protocol for solid or liquid spills of fluorinated aniline derivatives.
Spill Cleanup Steps:
Ventilate: Open fume hoods to maximum; open windows if safe.
Absorb: Do not use paper towels for large liquid spills (fire risk). Use inert clay, vermiculite, or sand.
Decontaminate: After removing the bulk material, wash the surface with a mild soap solution. Avoid bleach (sodium hypochlorite), as it can react with the amine to form chloramines.
Part 6: Regulatory & Compliance Framework
EPA (RCRA) Classification:
While Methyl 3-amino-4-fluorophenylpropanoate is not a specifically listed "P" or "U" waste, it is regulated under the "Cradle-to-Grave" principle.[1]
Waste Code: If the waste exhibits toxicity characteristics (determined by TCLP), it may carry a D-code .[1] However, in most laboratory settings, it is managed as Non-Specific Hazardous Waste .
Halogen Requirement: The presence of Fluorine mandates that it be treated as halogenated waste. Burning halogenated waste in non-compliant incinerators is a violation of the Clean Air Act due to acid gas emissions.
Transport (DOT):
If shipping pure waste, it likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) .[1] Consult your EHS officer for specific shipping descriptions.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2769454, Methyl 3-amino-3-(4-fluorophenyl)propionate.[1] PubChem.[4][5] Available at: [Link][1]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling Methyl 3-amino-4-fluorophenylpropanoate
Content Type: Operational Safety Guide
Audience: Researchers, Medicinal Chemists, and EHS Professionals[1][2][3]
Executive Summary & Hazard Architecture
The Core Challenge: Methyl 3-amino-4-fluorophenylpropanoate is a dual-functionalized intermediate containing a fluorinated aniline moiety and a methyl ester tail.[1][2] Standard laboratory safety often underestimates this specific combination.
While generic safety data sheets (SDS) label this class as "Irritant" (H315/H319/H335), the structural reality demands higher vigilance.[2] The fluorine atom at the 4-position increases lipophilicity, enhancing skin absorption rates compared to non-fluorinated analogs.[2] Once absorbed, the aniline functionality presents a risk of sensitization and potential methemoglobinemia, while the ester group can degrade standard nitrile gloves upon prolonged contact.[2]
This guide moves beyond "compliance" to "protection," applying the Precautionary Principle based on Structure-Activity Relationships (SAR).
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls.[2] PPE is the last line of defense, not the first.[2]
Primary Containment (Mandatory)[1][2]
Solid Handling: All weighing of the solid powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
Reasoning: Aniline derivatives often carry electrostatic charges, creating "fly-away" dust that settles on surfaces, posing a secondary contact risk.[2]
Solution Handling: Standard chemical fume hood with sash at optimal height.
Visualizing the PPE Decision Logic
The following decision tree dictates your PPE requirements based on the physical state and quantity of the reagent.
Figure 1: PPE Selection Logic based on physical state and exposure potential.
Personal Protective Equipment (PPE) Specifications
A. Hand Protection (The Critical Failure Point)
The Risk: Methyl esters can swell nitrile rubber. While incidental splash protection is adequate, the presence of the aniline group means any breakthrough can lead to systemic toxicity.[2]
Glove Material
Thickness (mil)
Est. Breakthrough Time
Recommendation
Standard Nitrile
4-5 mil
< 15 mins (degradation)
Outer Layer Only. Change immediately upon splash.[1][2]
Mandatory Inner Layer for solutions >100mL or spill cleanup.
Latex
N/A
Immediate
DO NOT USE. Poor resistance to esters.
Protocol:
Double Glove: Wear 4-mil Nitrile (outer) over 4-mil Nitrile (inner) for standard tasks.[2]
Color Indicator: Use a dark-colored inner glove and light-colored outer glove to easily spot tears or punctures.[2]
B. Respiratory Protection[4][5][6][7]
Primary: Engineering controls (Fume Hood).
Secondary (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) relief.[1][2]
Why OV? Even as a solid, the ester moiety may have a low vapor pressure that can be irritating.[2]
C. Body & Eye Protection[5][7]
Eyes: Chemical Splash Goggles (vented) are preferred over safety glasses if working with solutions, as aniline-esters are severe eye irritants (H319).[1][2]
Body: Standard cotton lab coat. For quantities >5g, use Tyvek sleeve covers to bridge the gap between glove and coat cuff.[2]
Operational Protocols: Step-by-Step
Workflow 1: Weighing & Transfer (Solid)[1][2]
Setup: Place a disposable balance draft shield or static-dissipative weighing funnel inside the fume hood.
Donning: Put on inner nitrile gloves, then lab coat, then outer nitrile gloves.[2] Ensure outer gloves cover the lab coat cuff.
Transfer: Use a spatula (stainless steel or antistatic plastic). Do not pour from the bottle; this generates dust.
Decon: Wipe the exterior of the reagent bottle with a Kimwipe dampened in Isopropanol before returning it to storage.
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Workflow 2: Spill Response (Emergency)
If the chemical spills, the "Aniline" component dictates the urgency.[2]
Figure 2: Emergency Spill Response Protocol.[1][2] Note the requirement for laminate gloves during cleanup.[1]
Disposal & Waste Management
Chemical Incompatibility Warning:
Do NOT mix with Oxidizers: Aniline derivatives can react vigorously with strong oxidizers (e.g., Nitric Acid), potentially forming nitro-compounds or generating heat.[1][2]
Do NOT mix with Strong Acids/Bases: The ester bond is susceptible to hydrolysis. While not explosive, it alters the chemical profile of your waste stream.[2]
PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate Compound Summary. National Library of Medicine. Link[1][2]
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Esters and Amines.Link
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sigma-Aldrich (Merck). Safety Data Sheet for Generic Fluoroanilines (Class Reference).Link[1][2]
(Note: Specific permeation data for this exact molecule is rare; recommendations are derived from homologous series data for fluorinated anilines and methyl esters as per Prudent Practices [Ref 3].)